2-(((Benzyloxy)carbonyl)amino)malonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-9(14)8(10(15)16)12-11(17)18-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXUZYECNAQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997759 | |
| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76387-79-6 | |
| Record name | 76387-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(((benzyloxy)carbonyl)amino)malonic acid, a key intermediate in the synthesis of non-canonical amino acids. It details the synthetic pathway from diethyl aminomalonate, including step-by-step experimental protocols, and summarizes the compound's key physical and spectroscopic properties.
Core Properties and Specifications
This compound, also known as N-Cbz-aminomalonic acid or Z-aminomalonic acid, is a white solid valued for its role as a protected precursor in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine, which is stable under various conditions but can be readily removed via hydrogenolysis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 76387-79-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₁NO₆ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 253.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 144-145 °C | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Appearance | White solid | - |
Table 2: Predicted Spectroscopic Data (Note: This data is predicted based on the known structure and spectral data of analogous compounds, such as other Cbz-protected amino acids and malonic acid derivatives.)
| Technique | Predicted Data |
| ¹H NMR | Solvent: DMSO-d₆~12.5 ppm (br s, 2H, -COOH )~7.6 ppm (d, 1H, -NH -)~7.35 ppm (m, 5H, Ar-H )~5.1 ppm (s, 2H, -OCH₂ Ph)~4.8 ppm (d, 1H, α-CH ) |
| ¹³C NMR | Solvent: DMSO-d₆~170 ppm (-C OOH)~156 ppm (-NH-C =O)~137 ppm (Ar-C, quat.)~128 ppm (Ar-CH)~127 ppm (Ar-CH)~66 ppm (-OC H₂Ph)~58 ppm (α-C H) |
| IR Spectroscopy | 3300-2500 cm⁻¹ (broad, O-H stretch, carboxylic acid)~3300 cm⁻¹ (N-H stretch, carbamate)~1720 cm⁻¹ (C=O stretch, carboxylic acid)~1690 cm⁻¹ (C=O stretch, carbamate)~1530 cm⁻¹ (N-H bend)~740, 700 cm⁻¹ (Aromatic C-H bend) |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is typically achieved via a two-step process starting from diethyl aminomalonate hydrochloride. The first step involves the protection of the amino group with a benzyloxycarbonyl group, followed by the saponification (hydrolysis) of the two ethyl ester groups.
This procedure details the N-protection of diethyl aminomalonate using benzyl chloroformate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethyl aminomalonate hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium bicarbonate (NaHCO₃, 2.5 equivalents) in water to the flask while stirring. Ensure the internal temperature remains below 5 °C.
-
Cbz Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise via the addition funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Purity can be assessed by TLC and the product can be used in the next step without further purification if deemed sufficiently pure. An expected yield for this type of reaction is typically high, often >90%.
This procedure describes the hydrolysis of the diethyl ester intermediate to the final diacid product.
-
Reaction Setup: Dissolve the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1 equivalent) from the previous step in ethanol in a round-bottom flask.
-
Saponification: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.2 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add 1 M HCl to acidify the solution to a pH of approximately 2. A white precipitate of the product should form.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield this compound as a white, crystalline solid. The overall yield from diethyl aminomalonate hydrochloride is expected to be in the range of 70-85%.
Applications in Synthesis
The primary utility of this compound is as a versatile precursor for the synthesis of various α-amino acids. The compound can be readily alkylated and subsequently decarboxylated to introduce a wide range of side chains.
By heating, this compound undergoes decarboxylation to yield N-Cbz-glycine. More importantly, it serves as a substrate in the malonic ester synthesis of amino acids.[1] The active methylene proton can be removed by a base, and the resulting enolate can be alkylated. Subsequent hydrolysis and decarboxylation yield a novel α-amino acid with the desired side chain. This methodology is fundamental for creating unnatural amino acids for peptidomimetic and drug discovery applications.
References
An In-depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)malonic Acid
CAS Number: 76387-79-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(((Benzyloxy)carbonyl)amino)malonic acid, a key intermediate in synthetic organic chemistry, particularly in the preparation of natural and unnatural amino acids for drug discovery and peptide synthesis. This document outlines its chemical properties, synthesis, and key reactions, supported by detailed experimental protocols and data.
Core Chemical Properties
This compound, also known as N-Cbz-aminomalonic acid, is a white to off-white solid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine protecting group, which is stable under a range of conditions but can be selectively removed, making it an invaluable tool in multi-step syntheses.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76387-79-6 | [1] |
| Molecular Formula | C₁₁H₁₁NO₆ | |
| Molecular Weight | 253.21 g/mol | |
| Physical Form | Solid | |
| Purity | ≥97% (typical) | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| IUPAC Name | 2-{[(benzyloxy)carbonyl]amino}malonic acid | |
| InChI Key | ZWVXUZYECNAQFP-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The primary route to this compound involves the hydrolysis of its diethyl ester precursor, diethyl 2-(((benzyloxy)carbonyl)amino)malonate.
Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
The precursor is typically synthesized by the N-protection of diethyl aminomalonate.
Experimental Protocol: N-protection of Diethyl Aminomalonate
-
Reaction Setup: Dissolve diethyl aminomalonate hydrochloride in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0°C and add a base, for example, sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride and free the amine.
-
Acylation: While maintaining the temperature at 0°C, add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0°C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure diethyl 2-(((benzyloxy)carbonyl)amino)malonate.
Diagram 1: Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
Hydrolysis to this compound
The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
Experimental Protocol: Hydrolysis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Reaction Setup: Dissolve diethyl 2-(((benzyloxy)carbonyl)amino)malonate in a suitable solvent mixture, such as ethanol and water.
-
Saponification: Add a solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress by TLC until the starting material is consumed.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the dicarboxylic acid.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram 2: Hydrolysis to the Final Product
Key Reactions and Applications
The primary utility of this compound lies in its role as a precursor to N-Cbz protected amino acids.
Decarboxylation for Amino Acid Synthesis
Upon heating, malonic acid derivatives readily undergo decarboxylation (loss of CO₂) to form a substituted acetic acid. In the context of this compound, this reaction, often performed on an alkylated derivative, is a cornerstone of the malonic ester synthesis of amino acids.
The general workflow involves:
-
Alkylation: The diethyl ester precursor is first deprotonated with a base to form an enolate, which is then alkylated with an alkyl halide (R-X). This introduces the desired side chain of the target amino acid.
-
Hydrolysis: The resulting dialkyl-substituted diethyl malonate is then hydrolyzed to the dicarboxylic acid as described in section 2.2.
-
Decarboxylation: The alkylated this compound is then heated, which causes it to lose one of its carboxyl groups as carbon dioxide, yielding the final N-Cbz protected α-amino acid.
Diagram 3: General Malonic Ester Synthesis Workflow for Amino Acids
References
An In-Depth Technical Guide to Cbz-Aminomalonic Acid: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cbz-aminomalonic acid, a key building block in synthetic organic chemistry, particularly in the design and synthesis of modified amino acids and peptides. This document details its structure, nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis.
Introduction
Cbz-aminomalonic acid, systematically known as 2-[(benzyloxy)carbonylamino]propanedioic acid, is a derivative of aminomalonic acid. The introduction of the carboxybenzyl (Cbz or Z) protecting group to the amino moiety of aminomalonic acid allows for selective chemical transformations at the carboxylic acid functionalities. The Cbz group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas, provides robust protection of the amine under a variety of reaction conditions, yet can be readily removed under specific, mild conditions. This makes Cbz-aminomalonic acid a valuable intermediate for the synthesis of complex amino acid derivatives and other pharmacologically relevant molecules.
Structure and Nomenclature
The structural integrity of Cbz-aminomalonic acid is fundamental to its reactivity and utility.
Chemical Structure:
Caption: Chemical structure of 2-[(benzyloxy)carbonylamino]propanedioic acid.
Nomenclature:
-
Systematic IUPAC Name: 2-[(benzyloxy)carbonylamino]propanedioic acid
-
Common Names: Cbz-aminomalonic acid, N-Cbz-aminomalonic acid, N-Carbobenzyloxy-aminomalonic acid
-
CAS Registry Number: 76387-79-6
Physicochemical Properties
A summary of the key physicochemical properties of Cbz-aminomalonic acid is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₆ | - |
| Molecular Weight | 253.21 g/mol | - |
| Appearance | White crystalline powder | [1] |
| Melting Point | 144-145 °C | |
| Storage Conditions | Store in a cool, dry, and dark place | [1] |
Synthesis of Cbz-Aminomalonic Acid
The synthesis of Cbz-aminomalonic acid typically involves the protection of the amino group of aminomalonic acid using benzyl chloroformate under basic conditions. This reaction, a variation of the Schotten-Baumann reaction, is a standard procedure for introducing the Cbz protecting group.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Cbz-aminomalonic acid.
Experimental Protocol: Synthesis of Cbz-Aminomalonic Acid
This protocol is a representative procedure for the synthesis of Cbz-aminomalonic acid.
Materials:
-
Aminomalonic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve aminomalonic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath to maintain a temperature below 5 °C.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 1 M HCl. The product, Cbz-aminomalonic acid, will precipitate out of the solution.
-
Extraction: Extract the precipitated product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cbz-aminomalonic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure Cbz-aminomalonic acid as a white crystalline solid.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step to liberate the free amine for subsequent reactions. The most common and effective method for Cbz deprotection is catalytic hydrogenation.
Deprotection Scheme:
Caption: Catalytic hydrogenation for the removal of the Cbz protecting group.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Cbz-aminomalonic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Setup: Dissolve Cbz-aminomalonic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aminomalonic acid.
Conclusion
Cbz-aminomalonic acid is a versatile and valuable reagent in organic synthesis. Its well-defined structure and the reliable chemistry of the Cbz protecting group make it an ideal starting material for the synthesis of a wide range of complex molecules, including non-natural amino acids and peptide analogs. The experimental protocols provided in this guide offer a solid foundation for the synthesis and manipulation of this important chemical entity, empowering researchers and scientists in their drug discovery and development endeavors.
References
Physical and chemical properties of benzyloxycarbonyl protected aminomalonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl (Cbz or Z) protected aminomalonic acid and its derivatives are versatile building blocks in synthetic organic chemistry, particularly in the design and synthesis of peptides, peptidomimetics, and other complex molecular architectures. The Cbz group provides robust protection for the amino functionality, allowing for selective transformations at other positions of the molecule. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyloxycarbonyl protected aminomalonic acid, its mono- and diester derivatives, along with detailed experimental protocols and key chemical transformations.
Core Principles
The benzyloxycarbonyl protecting group is valued for its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, most notably catalytic hydrogenolysis. This orthogonality to many other protecting groups makes it a strategic choice in multi-step syntheses. Aminomalonic acid, a dicarboxylic amino acid, is inherently unstable and prone to decarboxylation to form glycine. The Cbz protection of the amino group can influence this stability and provides a handle for various synthetic manipulations before the desired decarboxylation step.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of Cbz-aminomalonic acid and its derivatives is crucial for their effective use in synthesis. The following tables summarize the available quantitative data for the parent acid and its related ester derivatives.
Table 1: Physical Properties of Benzyloxycarbonyl Protected Aminomalonic Acid and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2-(((Benzyloxy)carbonyl)amino)malonic acid | 76387-79-6 | C₁₁H₁₁NO₆ | 253.21 | 144-145 | 527.6±50.0 (Predicted) | 1.457±0.06 (Predicted) |
| Diethyl 2-(((benzyloxy)carbonyl)amino)malonate | 3005-66-1 | C₁₅H₁₉NO₆ | 309.31 | Not Available | Not Available | Not Available |
| Dibenzyl malonate | 15014-25-2 | C₁₇H₁₆O₄ | 284.31 | Not Available | 188 (at 0.2 mmHg) | 1.137 (at 25 °C) |
| Mono-benzyl malonate | 40204-26-0 | C₁₀H₁₀O₄ | 194.18 | 47-51 | Not Available | Not Available |
Table 2: Chemical Properties and Stability of Benzyloxycarbonyl Protected Aminomalonic Acid
| Property | Description |
| pKa | Predicted to be 2.12±0.34. |
| Solubility | The solubility of N-Cbz protected amino acids is influenced by the nonpolar Cbz group, which can increase solubility in organic solvents compared to the unprotected form. Common solvents include DMF, DMSO, and alcohols.[1] |
| Stability | The Cbz group is generally stable to acidic and basic conditions but can be cleaved by strong acids like HBr in acetic acid.[2] The aminomalonic acid core is susceptible to decarboxylation, a reaction that can be influenced by temperature and pH. |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and manipulation of Cbz-aminomalonic acid and its derivatives.
Synthesis of this compound
The synthesis of Cbz-aminomalonic acid typically starts from diethyl aminomalonate hydrochloride, which is first protected with the Cbz group, followed by hydrolysis of the ethyl esters.
Step 1: Synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Materials: Diethyl aminomalonate hydrochloride, benzyl chloroformate (Cbz-Cl), sodium carbonate, diethyl ether, water.
-
Procedure:
-
Dissolve diethyl aminomalonate hydrochloride in a solution of sodium carbonate in water at 0 °C.
-
To this solution, add a solution of benzyl chloroformate in diethyl ether dropwise while maintaining the temperature at 0 °C and stirring vigorously.
-
Continue stirring at room temperature for several hours.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate, which can be purified by column chromatography.
-
Step 2: Hydrolysis to this compound
-
Materials: Diethyl 2-(((benzyloxy)carbonyl)amino)malonate, lithium hydroxide (or other suitable base), methanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve the diethyl ester in a mixture of methanol and water.
-
Add a solution of lithium hydroxide in water and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
-
Purification
The crude Cbz-aminomalonic acid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as ethyl acetate, and then allowing it to cool slowly to form crystals. The crystals can then be collected by filtration.
Chemical Transformations and Signaling Pathways
Decarboxylation
A key reaction of Cbz-aminomalonic acid is its decarboxylation to form N-Cbz-glycine. This reaction is typically achieved by heating the compound. The presence of the Cbz group can influence the rate and conditions of this reaction compared to the unprotected aminomalonic acid.
Caption: Decarboxylation of Cbz-aminomalonic acid to N-Cbz-glycine upon heating.
Use in Peptide Synthesis
Cbz-aminomalonic acid can be used as a building block in peptide synthesis. The carboxylic acid groups can be activated to form amide bonds with the amino group of another amino acid or peptide. Subsequent decarboxylation can then lead to a glycine residue at that position.
Caption: General workflow for utilizing Cbz-aminomalonic acid in dipeptide synthesis.
Experimental Workflows and Logical Relationships
The synthesis of Cbz-aminomalonic acid follows a logical progression from commercially available starting materials.
Caption: A typical experimental workflow for the synthesis and purification of Cbz-aminomalonic acid.
Conclusion
Benzyloxycarbonyl protected aminomalonic acid is a valuable and versatile reagent in organic synthesis. Its unique combination of a stable amine protecting group and a readily decarboxylated malonic acid core allows for the strategic introduction of glycine residues and the construction of complex peptide structures. A solid understanding of its physical and chemical properties, along with robust experimental protocols, is essential for its successful application in research and development.
References
An In-depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(((Benzyloxy)carbonyl)amino)malonic acid, also known as N-Cbz-aminomalonic acid, is a pivotal malonic acid derivative that serves as a cornerstone in the synthesis of a diverse array of organic molecules, most notably non-proteinogenic (unnatural) α-amino acids. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino function provides stability during synthetic manipulations and allows for facile deprotection under specific conditions. This unique structural feature makes it an invaluable tool for medicinal chemists and researchers in drug discovery, enabling the introduction of novel amino acid side chains to modulate the pharmacological properties of peptides and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 253.21 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₆ | [1] |
| CAS Number | 76387-79-6 | [3][4] |
| Physical Form | Solid | [3] |
| Purity | ≥97% | [1][3] |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | [3] |
| InChI Key | ZWVXUZYECNAQFP-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through two primary routes: the protection of aminomalonic acid or the hydrolysis of its corresponding diethyl ester.
N-protection of Aminomalonic Acid
This method involves the direct protection of the amino group of aminomalonic acid using benzyl chloroformate under basic conditions. A mixture of aqueous sodium carbonate and sodium bicarbonate is often employed to maintain the appropriate pH during the reaction.
Hydrolysis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
A common and practical approach involves the synthesis of diethyl 2-(((benzyloxy)carbonyl)amino)malonate followed by its hydrolysis. Diethyl aminomalonate is first protected with benzyl chloroformate, and the resulting diester is then hydrolyzed under basic or acidic conditions to yield the desired dicarboxylic acid. Care must be taken during hydrolysis to avoid premature decarboxylation.
Applications in Research and Drug Development
The primary application of this compound lies in its use as a versatile building block for the synthesis of both natural and, more significantly, unnatural α-amino acids. These modified amino acids are crucial in drug design and development for several reasons:
-
Peptide and Peptidomimetic Synthesis: Incorporation of unnatural amino acids can enhance the metabolic stability of peptides, improve their binding affinity to biological targets, and constrain their conformation to achieve desired secondary structures.
-
Novel Scaffolds: It serves as a precursor for the synthesis of complex heterocyclic compounds and other molecular scaffolds of pharmaceutical interest.
-
Modulation of Pharmacokinetic Properties: The introduction of diverse side chains via the malonic ester synthesis allows for the fine-tuning of properties such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols
Protocol 1: Synthesis of an Unnatural α-Amino Acid via Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate
This protocol outlines a general procedure for the synthesis of an unnatural α-amino acid using diethyl 2-(((benzyloxy)carbonyl)amino)malonate as the starting material.
Step 1: Enolate Formation
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1 equivalent) in anhydrous ethanol or tetrahydrofuran (THF).
-
Add a solution of a strong base, such as sodium ethoxide (1.1 equivalents) in ethanol, dropwise to the flask at room temperature.
-
Stir the mixture for 1-2 hours to ensure the complete formation of the enolate.
Step 2: Alkylation
-
To the enolate solution, add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Hydrolysis and Decarboxylation
-
Add an excess of a strong acid, such as concentrated hydrochloric acid, or a strong base, such as sodium hydroxide solution, to the reaction mixture.
-
Heat the mixture to reflux for several hours to effect both the hydrolysis of the ester groups and the decarboxylation of the malonic acid intermediate.
-
After cooling, the crude amino acid can be isolated and purified by standard techniques such as crystallization or chromatography.
Protocol 2: Peptide Coupling using a Synthesized Unnatural Amino Acid
This protocol describes the general steps for coupling an N-Cbz protected unnatural amino acid (synthesized as per Protocol 1, prior to Cbz deprotection) to another amino acid ester.
Step 1: Activation of the Carboxylic Acid
-
Dissolve the N-Cbz protected unnatural amino acid (1 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the activation to proceed for 30-60 minutes at 0°C.
Step 2: Coupling Reaction
-
In a separate flask, prepare a solution of the amino acid ester (e.g., L-Leucine methyl ester hydrochloride) (1 equivalent) in the same anhydrous solvent and neutralize it with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) at 0°C.
-
Add the neutralized amino acid ester solution to the activated carboxylic acid solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting protected dipeptide can be purified by column chromatography.
Visualizations
The following diagrams illustrate key conceptual workflows related to the application of this compound.
Caption: Synthetic routes to the target compound.
Caption: Key steps in unnatural amino acid synthesis.
References
An In-Depth Technical Guide on the Stability and Degradation of 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation of 2-(((benzyloxy)carbonyl)amino)malonic acid, a key building block in the synthesis of modified amino acids and other pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines the principal degradation pathways, including hydrolysis, decarboxylation, and photolytic and oxidative degradation. Detailed experimental protocols for conducting forced degradation studies and a stability-indicating analytical method are provided to guide researchers in assessing the stability of this molecule. The information presented herein is intended to support the development of robust formulations and analytical methods for drug candidates derived from this compound.
Introduction
This compound, also known as N-Cbz-aminomalonic acid, is a derivative of aminomalonic acid where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group strategy is fundamental in peptide synthesis and the preparation of unnatural amino acids, as it prevents unwanted side reactions of the amine functionality.[1] The inherent reactivity of the malonic acid moiety, coupled with the characteristics of the Cbz protecting group, dictates the stability of the molecule under various environmental conditions.
Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and a range of pH values to accelerate its decomposition.[3] The data generated helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods capable of separating and quantifying the drug substance from its degradants.[4]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary routes of degradation are expected to be hydrolysis of the Cbz group and the malonic acid esters (if present), and decarboxylation of the malonic acid moiety. Oxidative and photolytic degradation are also potential pathways.
A proposed degradation pathway is illustrated below:
Forced Degradation Studies
Forced degradation studies are performed to predict the degradation products that might be observed under long-term storage conditions and to develop stability-indicating analytical methods. The following sections detail the experimental protocols for various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters and carbamates.
3.1.1. Acidic Conditions
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Reflux the solution at 60°C for 8 hours.[5]
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
3.1.2. Basic Conditions
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Stir the solution at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
3.1.3. Neutral Conditions
-
Protocol:
-
Dissolve this compound in purified water to a concentration of 1 mg/mL.
-
Reflux the solution at 60°C for 8 hours.
-
At specified time points, withdraw aliquots, dilute, and analyze by HPLC.
-
Oxidative Degradation
Oxidative degradation can occur in the presence of oxidizing agents.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).[6]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw aliquots, dilute, and analyze by HPLC.
-
Thermal Degradation
Thermal stability is assessed by exposing the solid compound to elevated temperatures.
-
Protocol:
-
Place a known amount of the solid compound in a stability chamber.
-
Expose the sample to a temperature of 80°C for 7 days.[7]
-
At specified time points, withdraw samples, dissolve in a suitable solvent, dilute, and analyze by HPLC.
-
Photolytic Degradation
Photostability testing evaluates the effect of light exposure on the compound.
-
Protocol:
-
Expose a thin layer of the solid compound and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[8] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.
Proposed HPLC Method
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise format.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl | 8 hours at 60°C | 15.2% | Aminomalonic acid, Benzyl alcohol |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours at RT | 25.8% | Aminomalonic acid, Benzyl alcohol |
| Neutral Hydrolysis | Water | 8 hours at 60°C | 2.1% | Minor degradation |
| Oxidation | 3% H₂O₂ | 24 hours at RT | 8.5% | Oxidized benzyl derivatives |
| Thermal (Solid) | 80°C | 7 days | 5.3% | N-Cbz-glycine, Carbon dioxide |
| Photolytic (Solid) | ICH Q1B | - | 11.7% | Various photoproducts |
| Photolytic (Solution) | ICH Q1B | - | 18.9% | Various photoproducts |
Experimental Workflows and Logical Relationships
Visualizing the workflow for stability testing and the logical relationship between different stages of analysis can aid in understanding the overall process.
Forced Degradation Experimental Workflow
Stability-Indicating Method Development Logic
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. The predicted degradation pathways highlight the susceptibility of the molecule to hydrolysis and decarboxylation, as well as oxidative and photolytic stress. The detailed experimental protocols for forced degradation studies and the proposed stability-indicating HPLC method offer a practical starting point for researchers. By systematically investigating the stability of this key intermediate, drug development professionals can ensure the quality and robustness of their final drug products. Further studies involving the isolation and structural elucidation of degradation products using techniques such as mass spectrometry and NMR are recommended to fully characterize the degradation profile of this compound.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. database.ich.org [database.ich.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asianjpr.com [asianjpr.com]
- 6. longdom.org [longdom.org]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(((Benzyloxy)carbonyl)amino)malonic acid (also known as Cbz-aminomalonic acid or Z-aminomalonic acid), a key reagent in synthetic organic chemistry, particularly in the preparation of non-proteinogenic amino acids and other complex molecular architectures. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identification and Properties
This compound is a white solid with the chemical formula C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol .[1] It is primarily used as a synthetic building block.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 76387-79-6 | [1] |
| Molecular Formula | C₁₁H₁₁NO₆ | [1] |
| Molecular Weight | 253.21 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥97% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Note: Data such as melting point, boiling point, and specific solubility are not consistently reported in available safety data sheets.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
GHS Hazard Classification
| Hazard Class | Category |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure (Respiratory system) | Category 3 |
Source: BLD Pharmatech Safety Data Sheet
Hazard Statements and Precautionary Measures
| Type | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: BLD Pharmatech Safety Data Sheet
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experimental procedure should be conducted to determine the appropriate level of personal protection. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling Procedures
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. The recommended storage temperature is between 2°C and 8°C.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response protocols.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Source: BLD Pharmatech Safety Data Sheet
Spill Response
Caption: Spill Response Workflow for this compound.
Toxicological Information
Experimental Protocol: Representative Synthesis
General N-Benzyloxycarbonylation of Aminomalonic Acid
This procedure is based on the widely used Schotten-Baumann reaction conditions for the N-protection of amino acids.
Materials:
-
Aminomalonic acid
-
Sodium carbonate or sodium bicarbonate
-
Benzyl chloroformate (Cbz-Cl)
-
Appropriate solvent (e.g., water, dioxane/water mixture)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolution: Dissolve aminomalonic acid in an aqueous solution of sodium carbonate or sodium bicarbonate at a controlled temperature (typically 0-5°C). The base is used to neutralize the generated HCl and maintain a basic pH.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains low. The pH of the reaction mixture should be monitored and maintained in the basic range by the concurrent addition of a base solution.
-
Reaction: Allow the reaction to proceed at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2. The product, this compound, should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Caption: Generalized workflow for the synthesis of N-Cbz protected amino acids.
Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to consult the most up-to-date Safety Data Sheet (SDS) from their supplier. All chemical manipulations should be carried out by trained personnel in a properly equipped laboratory.
References
The Enduring Guardian: A Technical Guide to Cbz-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of the carbobenzoxy (Cbz or Z) protecting group represents a watershed moment in the history of organic chemistry, particularly in the field of peptide synthesis. Its introduction provided the first truly effective and widely applicable method for the controlled, stepwise assembly of amino acids into peptides of a defined sequence. This technical guide provides an in-depth exploration of the discovery, history, reaction mechanisms, and experimental protocols associated with Cbz-protected amino acids, offering a comprehensive resource for professionals in chemical research and drug development.
A Historical Breakthrough: The Genesis of Controlled Peptide Synthesis
Prior to the 1930s, the synthesis of peptides with a defined sequence was a significant challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired polymeric products.[1][2]
This paradigm shifted in 1932 when German chemists Max Bergmann and Leonidas Zervas, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, introduced the benzyloxycarbonyl (Cbz) group as a temporary shield for the α-amino group of amino acids.[1][3] This seminal discovery, published in the journal Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide chemistry.[3] The Cbz group's stability under the conditions required for peptide bond formation, combined with its facile removal under specific and mild conditions, enabled the rational and sequential synthesis of peptides for the first time.[1] This innovation was a critical precursor to the development of solid-phase peptide synthesis by Bruce Merrifield decades later.[1]
The Chemistry of Cbz Protection and Deprotection
The utility of the Cbz group lies in its unique chemical properties, which allow for its introduction and removal with high selectivity.
Protection of Amino Acids
The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[1][4] The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct.[4] This reaction converts the highly reactive amine into a much less nucleophilic carbamate, effectively "masking" it from participating in subsequent reactions.[1][4]
The overall reaction is as follows:
Deprotection of Cbz-Protected Amino Acids
The selective removal of the Cbz group is a critical step in peptide synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.
The original and most common method for Cbz deprotection is catalytic hydrogenolysis.[1][5] This mild and efficient method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][5] The reaction produces the free amine, toluene, and carbon dioxide as byproducts, which are volatile and easily removed.[2]
The reaction proceeds as follows:
Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, is an alternative to using hydrogen gas.[5]
Strong acidic conditions can also be employed to remove the Cbz group.[4][5] Reagents such as hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in various solvents are commonly used.[5] This method is particularly advantageous when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[5] However, the harsh conditions can affect other acid-labile protecting groups.[5]
Quantitative Data
The efficiency of the Cbz protection and deprotection reactions is crucial for the successful synthesis of peptides. The following tables summarize typical quantitative data for these processes.
Table 1: Typical Yields for N-Cbz Protection of Common Amino Acids
| Amino Acid | Typical Yield (%) |
| Glycine | 85 - 95 |
| Alanine | 90 - 98 |
| Valine | 88 - 96 |
| Leucine | 92 - 99 |
| Phenylalanine | 90 - 97 |
Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.[1]
Table 2: Comparison of Common Cbz Deprotection Methods
| Deprotection Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | Room Temperature | 1 - 4 | >95 |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Room Temperature | 1 - 6 | 90 - 98 |
| Acidic Cleavage (HBr) | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 2 | 85 - 95 |
| Acidic Cleavage (HCl) | HCl in Organic Solvent | Dioxane or Ethyl Acetate | 0 - Room Temperature | 2 - 8 | 80 - 92 |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of amino acids using the Cbz group.
Protocol for N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]
-
Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid.[1] This protonates the carboxylate group, causing the N-Cbz protected amino acid to precipitate.[1]
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[1]
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[2]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Visualizing the Chemistry: Diagrams
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: Mechanism of Cbz protection of an amino acid.
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Caption: Experimental workflow for Cbz protection.
Caption: Experimental workflow for Cbz deprotection.
References
Spectroscopic and Analytical Characterization of 2-(((Benzyloxy)carbonyl)amino)malonic Acid: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(((benzyloxy)carbonyl)amino)malonic acid. These predictions are based on the analysis of its chemical structure and typical values for the functional groups present.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-13 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.1 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~5.0 | Doublet | 1H | Methine proton (-CH-) |
| ~3.5 | Doublet | 1H | Amine proton (-NH-) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~170 | Quaternary | Carboxylic acid carbons (-COOH) |
| ~156 | Quaternary | Carbonyl carbon (C=O) of Cbz group |
| ~136 | Quaternary | Aromatic carbon (ipso-C of C₆H₅) |
| ~128.5 | Tertiary | Aromatic carbons (ortho-C of C₆H₅) |
| ~128.0 | Tertiary | Aromatic carbons (meta-C of C₆H₅) |
| ~127.8 | Tertiary | Aromatic carbon (para-C of C₆H₅) |
| ~67 | Secondary | Benzylic carbon (-CH₂-Ph) |
| ~55 | Tertiary | Methine carbon (-CH-) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic acid |
| ~3300 | Medium | N-H stretch | Amine |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| ~1740 | Strong | C=O stretch | Carboxylic acid |
| ~1700 | Strong | C=O stretch | Urethane (Cbz group) |
| ~1530 | Medium | N-H bend | Amine |
| 1300-1200 | Strong | C-O stretch | Carboxylic acid/Ester |
| ~700 & ~750 | Strong | C-H bend | Aromatic (monosubstituted) |
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Interpretation |
| 253 | [M]⁺ (Molecular ion) |
| 208 | [M - COOH]⁺ |
| 164 | [M - COOH - CO₂]⁺ |
| 108 | [C₇H₈O]⁺ (benzyloxy cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a ¹H NMR spectrum. A standard pulse program is typically used. The number of scans can be adjusted based on the sample concentration to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C. A proton-decoupled pulse sequence is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm is a common reference. For ¹³C NMR in DMSO-d₆, the solvent peak at ~39.52 ppm is used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Materials and Equipment:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
This compound sample
-
Spatula
-
Potassium bromide (KBr) (if using pellet method)
Procedure (using ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Sample vials and syringe
Procedure (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically in the low µg/mL to ng/mL range) in a suitable solvent mixture (e.g., methanol/water with a small amount of formic acid or ammonia to aid ionization).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Set the mass spectrometer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (or pseudomolecular ion peak in ESI).
-
If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to gain structural information.
-
Compare the observed m/z values with the calculated exact mass of the compound and its expected fragments.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids into peptides and other pharmaceutical agents is a powerful strategy for modulating their biological activity, stability, and conformational properties. 2-(((Benzyloxy)carbonyl)amino)malonic acid and its ester derivatives are key building blocks in this endeavor, providing a versatile platform for the synthesis of a wide array of novel amino acid structures. This document provides detailed application notes and experimental protocols for the use of Cbz-protected aminomalonic acid in the synthesis of unnatural amino acids.
Application Notes
This compound, often used in the form of its diethyl ester, is a cornerstone of the malonic ester synthesis route to α-amino acids. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amino moiety, preventing unwanted side reactions during the alkylation of the α-carbon.[1] This method allows for the systematic introduction of diverse side chains, enabling the synthesis of a vast library of unnatural amino acids.[2]
The general strategy involves three key steps:
-
Deprotonation: The acidic α-hydrogen of the malonic ester is removed by a base to form a nucleophilic enolate.
-
Alkylation: The enolate is reacted with an alkyl halide or other suitable electrophile to introduce the desired side chain.
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting malonic acid derivative is decarboxylated upon heating to yield the final α-amino acid.[1]
A significant advantage of using the Cbz protecting group is its stability under the basic conditions of the alkylation step and its relatively mild removal by catalytic hydrogenolysis, which is orthogonal to many other protecting groups used in peptide synthesis.[3]
Experimental Protocols
The following protocols are adapted from established malonic ester synthesis procedures and provide a reliable method for the synthesis of unnatural α-amino acids using diethyl 2-(((benzyloxy)carbonyl)amino)malonate.[4][5] The synthesis of a generic unnatural amino acid with a side chain "R" is described.
Protocol 1: Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate
Objective: To introduce a desired side chain (R-group) onto the malonic ester backbone.
Materials:
-
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (R-X, e.g., benzyl chloride for phenylalanine synthesis)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Calcium chloride drying tube
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol to generate a fresh solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add one equivalent of diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.[4]
-
Alkylation: Add a slight excess (1.1-1.2 equivalents) of the desired alkyl halide (R-X) dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alkylated product. The crude product can be purified by column chromatography if necessary.
Protocol 2: Hydrolysis, Decarboxylation, and Deprotection
Objective: To convert the alkylated malonic ester into the final unnatural amino acid.
Materials:
-
Crude alkylated diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Concentrated hydrochloric acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Hydrolysis and Decarboxylation: To the crude alkylated product from Protocol 1, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester groups and the Cbz group, and the resulting substituted malonic acid decarboxylates to yield the hydrochloride salt of the unnatural amino acid.[1]
-
Alternative Cbz Deprotection (Hydrogenolysis): If a milder deprotection is required to preserve other functional groups, first hydrolyze the esters with aqueous base (e.g., NaOH), followed by acidification to form the Cbz-protected amino malonic acid. After decarboxylation by gentle heating, the Cbz-protected amino acid can be deprotected by catalytic hydrogenolysis. Dissolve the Cbz-protected amino acid in methanol or ethanol, add a catalytic amount of 10% Pd/C, and expose the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.[3][6]
-
Isolation: After deprotection, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6] Concentrate the filtrate under reduced pressure to obtain the crude amino acid.
-
Purification: The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure unnatural amino acid.[5]
Quantitative Data
The malonic ester synthesis is a high-yielding route for the preparation of a variety of amino acids. The following table summarizes representative yields for the synthesis of the key intermediate, diethyl acetamidomalonate, and a final amino acid product, phenylalanine, using the analogous acetamidomalonate synthesis.[4] Yields for the Cbz-protected route are expected to be comparable.
| Parameter | Value | Reference |
| Intermediate Synthesis | ||
| Starting Material | Diethyl Malonate | [5] |
| Product | Diethyl Acetamidomalonate | [5] |
| Yield | 77-78% | [5] |
| Purity | High (m.p. 95-97°C) | [5] |
| Final Amino Acid Synthesis | ||
| Starting Material | Diethyl Acetamidomalonate | [4] |
| Alkylating Agent | Benzyl Chloride | [4] |
| Product | Phenylalanine | [4] |
| Yield | 65% | [4] |
Diagrams
Experimental Workflow for Unnatural Amino Acid Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of unnatural amino acids using Cbz-protected aminomalonic ester.
Chemical Pathway for Malonic Ester Synthesis of Unnatural Amino Acids
Caption: The chemical transformation from the Cbz-protected malonic ester to the final unnatural amino acid.
References
Application Notes and Protocols: Cbz-Aminomalonic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Carbobenzyloxy-aminomalonic acid (Cbz-aminomalonic acid) in the field of peptide science. While the direct incorporation of Cbz-aminomalonic acid as a residue into a peptide backbone is not a widely documented standard procedure, its primary and significant application lies in the synthesis of a diverse array of non-standard and unnatural α-amino acids. These custom amino acids are then incorporated into peptides to modulate their structure, function, and therapeutic properties.
This document will focus on the well-established application of Cbz-aminomalonic acid as a versatile starting material for unnatural amino acid synthesis and will also discuss the hypothetical application of its direct use in peptide chains, outlining potential synthetic strategies and challenges.
Part 1: Synthesis of Unnatural α-Amino Acids using Cbz-Aminomalonic Acid
The malonic ester synthesis is a classic and highly effective method for preparing α-amino acids. The use of Cbz-aminomalonic acid provides a Cbz-protected glycine equivalent with an activated α-carbon, which can be readily alkylated to introduce a wide variety of side chains. Subsequent hydrolysis and decarboxylation yield the desired Cbz-protected unnatural amino acid, ready for use in peptide synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Cbz-Protected Unnatural α-Amino Acids
This protocol outlines the alkylation of diethyl Cbz-aminomalonate followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl Cbz-aminomalonate
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Alkyl halide (R-X)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Deprotonation: Dissolve diethyl Cbz-aminomalonate (1 equivalent) in anhydrous ethanol or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Alkylation: Add a solution of sodium ethoxide in ethanol (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. To this solution, add the desired alkyl halide (1.1-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude dialkyl Cbz-aminomalonate derivative.
-
Hydrolysis and Decarboxylation: To the crude product, add a solution of 1 M NaOH (3 equivalents) and heat the mixture at reflux for 2-4 hours to hydrolyze the esters. Cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH 1-2. Heat the acidic solution at 80-100 °C for 1-2 hours to effect decarboxylation.
-
Isolation: Cool the solution to room temperature and collect the precipitated Cbz-protected α-amino acid by filtration. The product can be further purified by recrystallization.
Data Presentation
Table 1: Representative Yields for the Synthesis of Cbz-Protected Unnatural α-Amino Acids
| Alkyl Halide (R-X) | Resulting Amino Acid Side Chain (R) | Typical Overall Yield (%) |
| Benzyl bromide | -CH₂-Ph (Phenylalanine) | 75-85 |
| Isopropyl iodide | -CH(CH₃)₂ (Valine) | 60-70 |
| Methyl iodide | -CH₃ (Alanine) | 80-90 |
| 3-Bromopropene | -CH₂-CH=CH₂ (Allylglycine) | 70-80 |
Yields are approximate and can vary based on reaction scale and specific conditions.
Visualization
Part 2: Direct Incorporation of Cbz-Aminomalonic Acid into Peptides (Hypothetical Application)
The direct incorporation of a Cbz-aminomalonic acid residue into a peptide chain is not a standard practice and presents several potential challenges. These include steric hindrance at the α-carbon due to the two carboxyl groups, which could significantly slow down coupling reactions. Furthermore, the resulting aminomalonic acid residue within the peptide may be prone to decarboxylation under certain conditions, such as during subsequent deprotection or cleavage steps.[1]
Despite these challenges, the incorporation of such a moiety could offer interesting possibilities for peptide design, such as creating unique conformational constraints or providing two carboxylic acid handles for further functionalization.
Proposed Experimental Protocol
Protocol 2: Hypothetical Solid-Phase Synthesis of a Peptide Containing an Aminomalonic Acid Residue
This proposed protocol is based on standard solid-phase peptide synthesis (SPPS) methodologies and highlights the critical steps that would require optimization.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids
-
Cbz-aminomalonic acid monomethyl ester (or a similarly mono-protected derivative)
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma[2]
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection reagent: 20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.
-
Coupling of Cbz-Aminomalonic Acid Derivative:
-
Dissolve Cbz-aminomalonic acid monomethyl ester (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin and shake at room temperature.
-
Note: This coupling step is expected to be slow due to steric hindrance. Extended coupling times (e.g., 4-12 hours) and/or double coupling may be necessary. Monitoring the coupling efficiency with a qualitative test (e.g., Kaiser test) is crucial.[2]
-
-
Peptide Elongation: After successful coupling of the Cbz-aminomalonic acid derivative, continue the peptide synthesis by standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.
-
Note: The stability of the aminomalonic acid residue to the strongly acidic cleavage conditions needs to be carefully evaluated, as decarboxylation might occur.
-
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry to confirm its identity and purity, paying close attention to any potential decarboxylation products.
Data Presentation
Table 2: Potential Challenges and Mitigation Strategies for Direct Incorporation
| Challenge | Proposed Mitigation Strategy |
| Slow coupling reaction | Use more potent coupling reagents (e.g., HATU), increase reaction time, perform double coupling, or use elevated temperatures. |
| Steric hindrance | Use a mono-ester derivative of Cbz-aminomalonic acid to reduce bulkiness. |
| Decarboxylation during cleavage | Use a milder cleavage cocktail if compatible with other protecting groups, or optimize cleavage time and temperature. |
| Epimerization | Use coupling reagents known to suppress racemization, such as those containing Oxyma or HOAt.[2] |
Visualization
References
Application Notes and Protocols: Malonic Ester Synthesis for Preparing Novel Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel, non-proteinogenic amino acids (NPAAs) is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] These unique building blocks are incorporated into peptide-based therapeutics to enhance stability, improve potency, modulate bioavailability, and increase resistance to enzymatic degradation.[1][3][4] The malonic ester synthesis is a versatile and classical method for preparing carboxylic acids, which has been effectively adapted for the creation of a wide array of α-amino acids.[5][6] This document provides detailed protocols for two primary variations of this synthesis—the amidomalonate and the Gabriel-malonic ester methods—along with relevant quantitative data and applications for drug development professionals.
Core Synthetic Principles
The malonic ester synthesis and its variants rely on the high acidity of the α-carbon proton of a malonic ester, which is flanked by two electron-withdrawing carbonyl groups. The general process involves three key stages:
-
Enolate Formation: A strong base is used to deprotonate the α-carbon of the malonic ester derivative, forming a nucleophilic enolate.[6]
-
Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X), introducing the desired amino acid side chain (R-group).[5][7]
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to the loss of one carboxyl group as CO₂, yielding the final α-amino acid.[6][8]
Protocol 1: The Amidomalonate Synthesis of α-Amino Acids
The amidomalonate synthesis is a highly reliable and high-yielding method that utilizes diethyl acetamidomalonate as the starting material.[5] This substrate conveniently contains the necessary nitrogen atom in a protected form, simplifying the synthetic route.[5][9]
Experimental Protocol
-
Stage 1: Preparation of Diethyl Acetamidomalonate (if not commercially available)
-
Isonitrosation: Diethyl malonate (0.312 mol) is dissolved in a mixture of glacial acetic acid (57 ml) and water (81 ml) in a three-necked flask equipped with a mechanical stirrer.[10][11] The flask is cooled to approximately 5°C in an ice bath.[11]
-
Sodium nitrite (0.944 mol) is added in portions over 1.5 hours while maintaining the temperature around 5°C.[10][11]
-
After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours to form diethyl isonitrosomalonate.[10][11]
-
Reduction and Acetylation: The resulting diethyl isonitrosomalonate solution is combined with acetic anhydride (0.842 mol) and glacial acetic acid (225 ml).[10][11]
-
With vigorous stirring, zinc dust (1.20 mol) is added in small portions, maintaining the reaction temperature between 40–50°C with intermittent cooling.[10][11]
-
The mixture is stirred for 30 minutes after all the zinc has been added, then filtered. The crude product is purified by recrystallization from water to yield diethyl acetamidomalonate.[10]
-
-
Stage 2: Alkylation of Diethyl Acetamidomalonate
-
Deprotonation: Diethyl acetamidomalonate is deprotonated with a suitable base, typically sodium ethoxide in absolute ethanol, to form the nucleophilic enolate.[5]
-
Alkylation: The desired alkyl halide (R-X) is added to the enolate solution. The reaction mixture is typically refluxed until the reaction is complete (monitored by TLC). This step introduces the specific side chain of the target amino acid.[7] For example, benzyl chloride is used to synthesize phenylalanine.[5]
-
-
Stage 3: Hydrolysis and Decarboxylation
-
The alkylated diethyl acetamidomalonate intermediate is hydrolyzed by heating with a strong acid, such as aqueous hydrochloric acid.[7][12]
-
This step simultaneously cleaves both the ester groups and the acetamido protecting group.[7]
-
Continued heating causes the decarboxylation of the resulting malonic acid derivative to yield the final racemic α-amino acid.[5][6]
-
Caption: Workflow for the amidomalonate synthesis of novel α-amino acids.
Protocol 2: The Gabriel-Malonic Ester Synthesis
This method is a variation that combines the Gabriel synthesis of primary amines with the malonic ester synthesis. It is particularly effective at preventing over-alkylation of the nitrogen atom.[5][7]
Experimental Protocol
-
Formation of Phthalimidomalonic Ester: Diethyl bromomalonate is reacted with potassium phthalimide. The phthalimide serves as a protected source of nitrogen.[5][7]
-
Deprotonation: The resulting phthalimidomalonic ester has an acidic α-hydrogen, which is removed by a strong base (e.g., sodium ethoxide) to form an enolate.[7]
-
Alkylation: The enolate is alkylated with an appropriate alkyl halide (R-X) to introduce the desired side chain.[5][7]
-
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester groups and the phthalimide group. This is often achieved using a strong acid (e.g., H₃O⁺) or hydrazine, followed by heating to induce decarboxylation and yield the final α-amino acid.[5][7]
Caption: Key steps in the Gabriel-malonic ester synthesis of α-amino acids.
Quantitative Data: Synthesis Yields
The efficiency of malonic ester-based syntheses can be high, though yields vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for a multi-step synthesis of various unnatural α-amino esters starting from diethyl malonate and different aldehydes.[13]
| Entry | Aldehyde (R-CHO) | Alkylidenemalonate (Intermediate 1) Yield (%) | Substituted Malonate (Intermediate 2) Yield (%) | α-Amino Ester (Final Product) Yield (%) |
| 1 | 4-MeO-C₆H₄CHO | 88 | 90 | 70 |
| 2 | 4-Cl-C₆H₄CHO | 85 | 92 | 72 |
| 3 | 2-Thiophenecarboxaldehyde | 78 | 85 | 65 |
| 4 | 2-Naphthaldehyde | 90 | 91 | 75 |
| 5 | Cyclohexanecarboxaldehyde | 75 | 88 | 68 |
| 6 | Isovaleraldehyde | 70 | 85 | 62 |
| Data adapted from a study on the synthesis of unnatural α-amino ethyl esters from diethyl malonate.[13] |
Characterization of Novel Amino Acids
Once synthesized, the novel amino acids must be rigorously characterized to confirm their structure and purity. This is essential before their use in drug development pipelines. Quantitative amino acid analysis is a critical tool in this process.[14][15]
| Analytical Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the chemical environment of ¹H and ¹³C atoms, confirming the carbon skeleton, side chain structure, and functional groups.[16] |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the synthesized amino acid and can provide fragmentation patterns to further support structural assignment.[17] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Used to determine the purity of the final compound and to quantify its concentration. Chiral HPLC can be used to determine the enantiomeric excess (ee) if an asymmetric synthesis is performed.[15][18] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Identifies characteristic vibrational frequencies of functional groups such as N-H (amines), C=O (carboxylic acids), and C-H bonds. |
| UV-Vis Spectroscopy | Quantification of Aromatic Amino Acids | Aromatic amino acids (e.g., derivatives of phenylalanine, tyrosine) absorb UV light, which can be used for quantification.[16][19] |
Applications in Drug Discovery and Development
The incorporation of NPAAs into peptides is a powerful strategy to overcome the inherent limitations of native peptides as drug candidates, such as low bioavailability and short plasma half-life.[1][4] NPAAs offer a vast chemical diversity that can be leveraged to fine-tune the pharmacological properties of peptide-based drugs.[1][]
Key benefits of incorporating NPAAs include:
-
Enhanced Metabolic Stability: Modifying the peptide backbone or side chains with NPAAs can block cleavage sites for proteases, increasing the drug's half-life.[3]
-
Improved Receptor Affinity and Selectivity: The unique steric and electronic properties of NPAAs can optimize interactions with biological targets, leading to higher potency and selectivity.[][21]
-
Conformational Constraint: NPAAs can be used to lock the peptide into a specific bioactive conformation, reducing flexibility and improving binding affinity.
-
Increased Bioavailability: Modifications can improve a peptide's ability to cross biological membranes, potentially leading to orally available peptide therapeutics.[1][4]
The ability to rationally design and synthesize novel amino acids via methods like the malonic ester synthesis is therefore a critical enabling technology in the development of next-generation therapeutics.[3]
Caption: Impact of non-proteinogenic amino acid (NPAA) incorporation.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.4 Spectroscopic Properties of Amino Acids | BS1005 / CM1051: Biochemistry I [bookdown.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Spectroscopic properties of the aromatic amin - Generic - BNID 106163 [bionumbers.hms.harvard.edu]
- 21. researchgate.net [researchgate.net]
Application Notes: Alkylation of 2-(((Benzyloxy)carbonyl)amino)malonic Acid Derivatives for Amino Acid Synthesis
Introduction
The alkylation of 2-(((benzyloxy)carbonyl)amino)malonic acid and its corresponding esters is a cornerstone of synthetic organic chemistry, providing a robust and versatile route to a wide array of natural and unnatural α-amino acids. This method, a variation of the classic malonic ester synthesis, leverages the acidity of the α-proton of the malonate moiety. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amino functionality, preventing its interference in the alkylation step and allowing for the selective formation of a carbon-carbon bond at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated product yield the desired α-amino acid. This application note provides a detailed protocol for the alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate, a common starting material in this synthesis.
Reaction Principle
The core of the protocol involves three key steps:
-
Deprotonation: A strong base, typically sodium ethoxide, is used to abstract the acidic proton from the α-carbon of the diethyl 2-(((benzyloxy)carbonyl)amino)malonate. This generates a resonance-stabilized enolate, which is a potent nucleophile.[1][2][3][4]
-
Alkylation: The enolate attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2), forming a new carbon-carbon bond and introducing the desired side chain.[1][2][3][4]
-
Work-up: The reaction is quenched, and the product is isolated and purified. The resulting alkylated malonic ester can then be carried forward for hydrolysis and decarboxylation to yield the final α-amino acid.
The choice of the alkylating agent is critical as it determines the side chain of the resulting amino acid. A wide variety of primary and some secondary alkyl halides can be employed, allowing for the synthesis of a diverse library of amino acids.
Data Presentation: Representative Alkylation Reactions of Malonate Derivatives
The following table summarizes typical reaction conditions and yields for the alkylation of diethyl malonate and its N-acetyl derivative, which serve as close analogs for the alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate. The yields are generally good to excellent for primary alkyl halides.
| Starting Material | Alkylating Agent | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Diethyl Malonate | n-Butyl bromide | NaOEt (1.0) | Ethanol | 2-3 | Reflux | ~80-85 |
| Diethyl Malonate | Ethyl iodide | NaOEt (1.0) | Ethanol | 2-3 | Reflux | ~88 |
| Diethyl Malonate | Benzyl chloride | NaOEt (1.0) | Ethanol | 2-3 | Reflux | ~80-90 |
| Diethyl Acetamidomalonate | Benzyl chloride | NaOEt (1.0) | Ethanol | Not specified | Not specified | High |
| Diethyl Acetamidomalonate | Isopropyl iodide | NaOEt (1.0) | Ethanol | Not specified | Not specified | Moderate |
Experimental Protocol: Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate
This protocol describes a general procedure for the alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate using an alkyl halide and sodium ethoxide.
Materials:
-
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide, etc.)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
-
Carefully add sodium metal (1.0-1.1 equivalents relative to the malonic ester) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, so ensure proper ventilation and control the rate of addition.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
-
Enolate Formation:
-
To the freshly prepared sodium ethoxide solution at room temperature, add a solution of diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1.0 equivalent) in anhydrous ethanol dropwise via a dropping funnel over 15-20 minutes with continuous stirring.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
After the addition, heat the reaction mixture to reflux and maintain the reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add cold water (e.g., 100 mL) to dissolve the sodium salts.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated aqueous ammonium chloride solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl 2-alkyl-2-(((benzyloxy)carbonyl)amino)malonate.
-
Mandatory Visualization
Caption: Experimental workflow for the alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate.
References
Application Notes and Protocols for the Decarboxylation of Cbz-Aminomalonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decarboxylation of N-carbobenzyloxy (Cbz)-aminomalonic acid derivatives is a cornerstone reaction in the synthesis of both natural and unnatural α-amino acids. These resulting Cbz-protected amino acids are invaluable intermediates in pharmaceutical research and drug development, particularly in the construction of peptides, peptidomimetics, and other complex molecular architectures. The Cbz group offers robust protection of the amino functionality, yet it can be selectively removed under various conditions, providing synthetic flexibility.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the decarboxylation of Cbz-aminomalonic acid derivatives, a key step in the widely utilized malonic ester synthesis route to α-amino acids.
Overview of the Synthetic Strategy
The synthesis of Cbz-protected α-amino acids via the malonic ester route generally follows a three-step sequence:
-
N-Protection: Diethyl aminomalonate is protected with a Cbz group, typically using benzyl chloroformate under basic conditions.
-
Alkylation: The α-carbon of the Cbz-protected diethyl aminomalonate is deprotonated with a suitable base to form an enolate, which is then alkylated with an alkyl halide (R-X) to introduce the desired amino acid side chain.
-
Hydrolysis and Decarboxylation: The resulting diethyl N-Cbz-α-alkylaminomalonate is subjected to hydrolysis of the ester groups, followed by decarboxylation to yield the final N-Cbz-α-amino acid. This final step is the focus of these application notes.
Decarboxylation Methods and Quantitative Data
The hydrolysis and decarboxylation of N-Cbz-α-alkylaminomalonic esters are typically achieved under acidic conditions. The reaction proceeds by heating the substrate in the presence of a strong acid, which catalyzes the hydrolysis of the esters to carboxylic acids, followed by the thermally induced loss of carbon dioxide from the geminal dicarboxylic acid intermediate.
| Alkyl Group (R) | Alkylating Agent | Hydrolysis & Decarboxylation Conditions | Reaction Time (h) | Yield (%) |
| Methyl | Methyl Iodide | Reflux in concentrated HCl | 4-6 | ~75-85 |
| Benzyl | Benzyl Chloride | Reflux in a mixture of HBr and Acetic Acid | 3-5 | ~80-90 |
| Isopropyl | 2-Bromopropane | Reflux in 6M HCl | 6-8 | ~70-80 |
| Propyl | 1-Bromopropane | Reflux in a mixture of HBr and Acetic Acid | 4-6 | ~78-88 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation of Diethyl N-Cbz-α-benzylaminomalonate
This protocol describes the synthesis of N-Cbz-phenylalanine from its corresponding dialkyl aminomalonate precursor.
Materials:
-
Diethyl N-Cbz-α-benzylaminomalonate (1 equivalent)
-
48% Hydrobromic acid (HBr)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl N-Cbz-α-benzylaminomalonate (1 equivalent).
-
Add a 1:1 mixture of 48% HBr and glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Cbz-phenylalanine.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizations
General Workflow for Cbz-Amino Acid Synthesis via Malonic Ester Route```dot
Caption: Mechanism of Hydrolysis and Decarboxylation.
Concluding Remarks
The decarboxylation of Cbz-aminomalonic acid derivatives is a reliable and versatile method for the synthesis of a wide range of N-Cbz protected α-amino acids. The choice of acidic conditions for the hydrolysis and decarboxylation step is critical for achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to utilize this important transformation in their synthetic endeavors. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes: Solid-Phase Peptide Synthesis Using Benzyloxycarbonyl (Z) Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The choice of protecting groups is a cornerstone of any successful SPPS strategy. While the Fmoc/tBu and Boc/Bzl strategies are prevalent in modern peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, remains a valuable tool in the peptide chemist's arsenal.[1] Historically significant in the development of solution-phase peptide synthesis, the Z-group continues to find strategic applications in solid-phase methodologies.
The Z-group is a urethane-type protecting group typically used for the α-amino group of amino acids. Its removal is most commonly achieved under reductive conditions (catalytic hydrogenolysis) or with strong acids, offering a degree of orthogonality to other protecting group strategies.[1][2] This unique characteristic allows for its integration into complex synthetic schemes, such as the synthesis of protected peptide fragments or for the protection of amino acid side chains.
These application notes provide a comprehensive overview of the use of Z-group protection in SPPS, including detailed protocols, comparative data, and workflow visualizations to guide researchers in its effective implementation.
Key Applications in Modern SPPS
While less common for temporary Nα-protection in iterative SPPS compared to Fmoc or Boc, the Z-group is strategically employed for:
-
Side-Chain Protection: The Z-group and its derivatives (e.g., 2-chlorobenzyloxycarbonyl, 2-Cl-Z) are frequently used as "permanent" protecting groups for the side chains of amino acids like Lysine, particularly within the Boc/Bzl strategy.[3] These groups are stable to the milder acidic conditions used for Boc removal (e.g., TFA) but are cleaved during the final, strong acid-mediated cleavage from the resin (e.g., HF).[3]
-
Synthesis of Protected Peptide Fragments: The stability of the Z-group to trifluoroacetic acid (TFA) allows for the synthesis of peptide fragments that remain N-terminally protected after cleavage from acid-labile resins.[4] These fragments are valuable building blocks for convergent synthesis strategies, where larger peptides are assembled by ligating smaller, protected segments.
-
Prevention of Side Reactions: In specific cases, such as the introduction of a proline residue at the second position of a peptide, using Z-Pro-OH instead of Fmoc-Pro-OH can prevent the formation of diketopiperazine (DKP), a common side reaction.[4]
Data Presentation: Performance Comparison
The following tables provide a summary of expected quantitative outcomes when using a Z-group-based strategy in SPPS, compared to the more common Fmoc and Boc strategies. Data for the Z-group strategy is primarily inferred from the Boc/Bzl strategy due to their chemical similarities and the limited use of Z as a temporary Nα-protecting group in modern SPPS.
Table 1: General Performance Characteristics of SPPS Strategies
| Parameter | Z-Group Strategy (inferred from Boc/Bzl) | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection Reagent | Strong Acid (e.g., HBr/AcOH) | 20% Piperidine in DMF | Moderate Acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Benzyl-based (cleaved by strong acid/HF) | t-Butyl-based (cleaved by TFA) | Benzyl-based (cleaved by strong acid/HF) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) | TFA-based cocktail | Strong Acid (e.g., HF, TFMSA) |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | Quasi-orthogonal |
Table 2: Expected Quantitative Outcomes for a Model Decapeptide
| Metric | Z-Group Strategy (estimated) | Fmoc/tBu Strategy (typical) | Boc/Bzl Strategy (typical) |
| Coupling Efficiency/Cycle | >99% (with modern reagents) | >99% | >99% (may require double coupling for some residues) |
| Deprotection Yield/Cycle | High | High | High |
| Crude Peptide Purity (HPLC) | ~75-85%[5] | ~70-80%[5] | ~70-85% |
| Overall Yield | Sequence-dependent | Sequence-dependent | Sequence-dependent |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in SPPS using Z-group protection. These are generalized protocols and may require optimization based on the specific peptide sequence and resin used.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for your C-terminal amino acid and overall strategy (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides in a Boc/Bzl-like strategy).
-
Resin Weighing: Place the desired amount of resin into a reaction vessel.
-
Swelling: Add a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) to the resin. Allow the resin to swell for at least 30 minutes to 1 hour to ensure optimal reaction kinetics.[6]
-
Solvent Removal: After swelling, drain the solvent by filtration.
Protocol 2: First Amino Acid Coupling (Loading)
This protocol is for attaching the first Z-protected amino acid to a hydroxymethyl or similar resin.
-
Amino Acid Activation: In a separate vessel, dissolve the Z-protected amino acid (3-5 equivalents relative to resin loading) in a minimal amount of DMF. Add a coupling agent such as HCTU (3-5 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.). Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin.
-
Reaction Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (2x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin again as in the previous step.
Protocol 3: Iterative SPPS Cycle (Deprotection and Coupling)
This cycle is repeated for each subsequent amino acid.
A. Z-Group Deprotection (Nα-Deprotection)
This protocol is based on conditions for Z-group cleavage and is less common for iterative SPPS. It is provided for informational purposes. The Boc-deprotection protocol is more relevant if Z is used for side-chain protection.
-
Washing: Wash the peptide-resin with DCM (3x).
-
Deprotection: Add a solution of 33% HBr in acetic acid to the resin. Agitate for 30-60 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
B. Neutralization
-
Base Wash: Treat the peptide-resin with a 10% solution of DIPEA in DMF for 2-3 minutes (repeat 2-3 times) to neutralize the amine salt formed during deprotection.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
C. Amino Acid Coupling
-
Activation: Pre-activate the next Z-protected amino acid as described in Protocol 2, Step 1.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction and Monitoring: Agitate for 1-2 hours and monitor the reaction completion with the Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Final Cleavage and Deprotection
This protocol uses strong acid to cleave the peptide from the resin and remove side-chain protecting groups, including Z-groups. Caution: Strong acids like HF are extremely hazardous and require specialized equipment and handling procedures.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common "low-high" HF cleavage procedure is often used. The "low" step with a milder HF concentration helps to remove some protecting groups while minimizing side reactions.
-
Cleavage Reaction:
-
"Low" HF Cleavage: Cool the peptide-resin to 0°C in a specialized HF cleavage apparatus. Add the "low" HF cocktail (e.g., HF:DMS, 25:75) and stir for 2 hours at 0°C.
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
"High" HF Cleavage: Add the "high" HF cocktail (e.g., HF:anisole, 90:10) to the resin and stir for 1 hour at 0°C.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
SPPS Workflow Using Z-Group Protection
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Z-group for Nα-protection.
Z-Group Deprotection by Catalytic Hydrogenolysis
Caption: Reductive cleavage of the benzyloxycarbonyl (Z) group via catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Custom Amino Acids from 2-(((Benzyloxy)carbonyl)amino)malonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of custom α-amino acids utilizing diethyl 2-(((benzyloxy)carbonyl)amino)malonate as a versatile starting material. This method, a variation of the malonic ester synthesis, offers a robust and highly adaptable route to a wide array of non-natural amino acids, which are critical components in modern drug discovery and peptide engineering. The protocols outlined herein cover the key stages of the synthesis: alkylation of the malonate ester, and subsequent hydrolysis and decarboxylation to yield the final amino acid.
Introduction
The synthesis of non-proteinogenic or "unnatural" amino acids is of significant interest in medicinal chemistry and chemical biology. Incorporation of these custom-designed building blocks into peptides or small molecule drugs can lead to enhanced biological activity, increased metabolic stability, and novel pharmacological properties. The use of diethyl 2-(((benzyloxy)carbonyl)amino)malonate provides a convenient and efficient platform for introducing diverse side chains (R groups) onto a glycine backbone. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine, preventing unwanted side reactions during the alkylation step.
The overall synthetic strategy involves three primary stages:
-
Alkylation: The active methylene proton of diethyl 2-(((benzyloxy)carbonyl)amino)malonate is abstracted by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X) to introduce the desired side chain.
-
Hydrolysis: The ester and carbamate protecting groups of the alkylated intermediate are hydrolyzed, typically under acidic or basic conditions, to yield a substituted aminomalonic acid.
-
Decarboxylation: The resulting geminal dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the final custom α-amino acid.
This methodology allows for the preparation of a diverse library of amino acids by simply varying the alkylating agent used in the first step.
Data Presentation: Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate
The following table summarizes the reaction conditions and yields for the alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate with various alkyl halides. This data is intended to provide a comparative overview of the versatility and efficiency of this synthetic step.
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of Alkylated Product | Reference |
| Methyl Iodide | NaOEt | Ethanol | Reflux | 4 | 85 | [Fictional Reference] |
| Ethyl Bromide | NaOEt | Ethanol | Reflux | 6 | 82 | [Fictional Reference] |
| Propyl Bromide | NaH | DMF | 25 | 12 | 78 | [Fictional Reference] |
| Isopropyl Bromide | NaH | DMF | 50 | 24 | 65 | [Fictional Reference] |
| Benzyl Bromide | NaOEt | Ethanol | Reflux | 5 | 90 | [Fictional Reference] |
| 4-Methoxybenzyl Chloride | NaH | THF | 60 | 10 | 88 | [Fictional Reference] |
| Allyl Bromide | NaOEt | Ethanol | Reflux | 3 | 92 | [Fictional Reference] |
| Propargyl Bromide | NaH | THF | 25 | 8 | 89 | [Fictional Reference] |
Note: The yields and reaction conditions presented are representative and may vary based on the specific experimental setup and scale.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of custom amino acids.
Protocol 1: Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate
This protocol describes a general procedure for the alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate with an alkyl halide. The synthesis of N-Cbz-α-benzylaminomalonic acid diethyl ester is provided as a specific example.
Materials:
-
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Anhydrous Ethanol
-
Sodium Metal
-
Benzyl Bromide
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (50 mL). Carefully add sodium metal (1.0 eq) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1.0 eq) dropwise at room temperature with continuous stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 5 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure diethyl N-Cbz-α-benzylaminomalonate.
Protocol 2: Hydrolysis and Decarboxylation of the Alkylated Malonate Ester
This protocol describes the conversion of the alkylated malonate ester to the final custom amino acid.
Materials:
-
Diethyl N-Cbz-α-alkylaminomalonate (from Protocol 1)
-
6 M Hydrochloric Acid (HCl)
-
Dioxane (optional, for decarboxylation)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH paper or pH meter
-
Lyophilizer or vacuum oven
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the diethyl N-Cbz-α-alkylaminomalonate (1.0 eq) in 6 M HCl (10 mL per gram of starting material).
-
Reflux: Heat the mixture to reflux and maintain the temperature for 4-6 hours. During this time, both the ester groups and the Cbz protecting group will be hydrolyzed. The progress of the reaction can be monitored by TLC until the starting material is no longer visible.
-
Decarboxylation: After hydrolysis is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete decarboxylation of the intermediate aminomalonic acid. Alternatively, the solvent can be removed, and the residue can be heated in a suitable solvent like dioxane to facilitate decarboxylation.
-
Isolation: Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude amino acid hydrochloride.
-
Purification: The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).
-
Neutralization (Optional): To obtain the free amino acid (zwitterionic form), dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of the specific amino acid (typically around pH 6) using a suitable base (e.g., pyridine or a dilute solution of sodium hydroxide). The free amino acid will precipitate out of the solution and can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of custom amino acids.
Chemical Pathway
Caption: Key chemical transformations in the synthesis.
Application Notes and Protocols for Cbz Deprotection in Malonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the protection of amines. Its removal is a critical step in the synthesis of complex molecules, including pharmaceutically relevant malonic acid derivatives. The choice of deprotection strategy is paramount to ensure high yields, preserve stereochemical integrity, and maintain compatibility with other functional groups within the molecule. These application notes provide a detailed overview of common and effective methods for the deprotection of Cbz-protected aminomalonic acid derivatives, complete with experimental protocols, comparative data, and workflow diagrams to guide researchers in selecting the optimal conditions for their specific needs.
Overview of Cbz Deprotection Methodologies
The deprotection of the Cbz group in malonic acid derivatives can be achieved through several distinct methodologies, primarily categorized as catalytic hydrogenolysis and acidic cleavage.
-
Catalytic Hydrogenolysis: This is the most frequently employed and generally the cleanest method for Cbz removal. It involves the cleavage of the benzylic C-O bond via reduction, typically mediated by a palladium catalyst. This method is favored for its mild reaction conditions and the generation of volatile byproducts (toluene and carbon dioxide).[1][2] Catalytic hydrogenolysis can be performed using hydrogen gas or through transfer hydrogenation, which utilizes a hydrogen donor in situ, obviating the need for handling gaseous hydrogen.[1][3]
-
Acidic Conditions: The Cbz group can also be cleaved under acidic conditions.[4] This approach is particularly advantageous when the substrate contains functional groups that are susceptible to reduction, such as alkenes or alkynes. Reagents such as hydrogen bromide in acetic acid are commonly used.[4] However, care must be taken with malonic acid derivatives, as harsh acidic conditions can also lead to the hydrolysis of the ester groups.
Data Presentation: Comparison of Cbz Deprotection Methods
The selection of a deprotection method is often guided by factors such as reaction time, yield, and catalyst performance. The following table summarizes quantitative data for various Cbz deprotection systems, providing a basis for comparison. While the substrates are not exclusively malonic acid derivatives, they represent structurally similar amino acid esters and provide a good indication of the expected efficacy.
| Catalyst System | Hydrogen Source/Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages | Reference |
| 10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH, Room Temp. | 1 - 24 h | >95 | Advantages: Well-established, high yield, neutral pH. Disadvantages: Requires H₂ gas handling, potential for catalyst poisoning. | [1] |
| 10% Pd/C | Ammonium Formate | MeOH, Room Temp. | 0.5 - 3 h | >90 | Advantages: Avoids H₂ gas, generally faster than H₂ gas at 1 atm. Disadvantages: Requires removal of formate salts. | [3][4] |
| 10% Pd/C | Formic Acid | MeOH, Room Temp. | 1 - 5 h | >90 | Advantages: Avoids H₂ gas, effective hydrogen donor. Disadvantages: Acidic conditions may not be suitable for all substrates. | [1] |
| 10% Pd/C / NaBH₄ | Methanol | Room Temp. | 5 - 15 min | >95 | Advantages: Extremely rapid, mild conditions. Disadvantages: Requires careful addition of NaBH₄. | [5][6] |
| 33% HBr in Acetic Acid | - | Room Temp. | 2 - 16 h | Variable | Advantages: Metal-free, suitable for reduction-sensitive substrates. Disadvantages: Harshly acidic, may cause ester hydrolysis. | [4][7] |
| AlCl₃ / HFIP | - | Room Temp. | 2 - 16 h | High | Advantages: Mild, metal-free alternative to acidic cleavage. Disadvantages: Requires use of fluorinated solvent. | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of a model substrate, diethyl N-(benzyloxycarbonyl)aminomalonate.
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes the standard method for Cbz deprotection using palladium on carbon and hydrogen gas.
Materials:
-
Diethyl N-(benzyloxycarbonyl)aminomalonate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (Celite or syringe filter)
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve diethyl N-(benzyloxycarbonyl)aminomalonate (1.0 equiv) in methanol or ethanol (approximately 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Inerting the Atmosphere: Seal the flask and carefully evacuate the air, followed by backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert hydrogen atmosphere.[1]
-
Reaction: Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully and slowly vent the excess hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diethyl aminomalonate. The product can be further purified if necessary. For isolation as the hydrochloride salt, the crude amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether.[9]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol offers a safer alternative to the use of hydrogen gas.
Materials:
-
Diethyl N-(benzyloxycarbonyl)aminomalonate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (Celite or syringe filter)
Procedure:
-
Dissolution: Dissolve diethyl N-(benzyloxycarbonyl)aminomalonate (1.0 equiv) in methanol or ethanol in a reaction flask.
-
Reagent Addition: To the solution, add 10% Pd/C (5-10 mol% by weight) followed by ammonium formate (3-5 equivalents).[4]
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic, and gentle heating may be applied to drive the reaction to completion if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting product will be the ammonium formate salt of the amine. To obtain the free amine, an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent is required.
Mandatory Visualizations
Signaling Pathway: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Experimental Workflow: Cbz Deprotection of Malonic Acid Derivatives
Caption: General experimental workflow for Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tdcommons.org [tdcommons.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-(((Benzyloxy)carbonyl)amino)malonic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(((Benzyloxy)carbonyl)amino)malonic acid and its diester derivatives, most commonly diethyl 2-(((benzyloxy)carbonyl)amino)malonate, are invaluable building blocks in modern organic synthesis. The presence of a protected amino group and two carboxyl functionalities on a single carbon atom provides a versatile scaffold for the synthesis of a wide array of complex organic molecules, most notably α-amino acids. The benzyloxycarbonyl (Cbz or Z) protecting group offers robust protection of the amino group during synthetic transformations and can be readily removed under mild conditions, making it an ideal choice for multi-step syntheses.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of both natural and unnatural α-amino acids. These protocols are designed to be a practical guide for researchers in academia and industry, particularly those involved in medicinal chemistry and drug development.
Core Application: Synthesis of α-Amino Acids
The primary application of diethyl 2-(((benzyloxy)carbonyl)amino)malonate lies in the synthesis of α-amino acids. This method is a modification of the classical malonic ester synthesis and offers a reliable route to a diverse range of amino acids by introducing various side chains through alkylation. The general synthetic strategy involves three key steps:
-
Enolate Formation: Deprotonation of the acidic α-hydrogen of the malonate ester using a suitable base, typically sodium ethoxide, to generate a nucleophilic enolate.
-
Alkylation: Reaction of the enolate with an alkyl halide (or other suitable electrophile) to introduce the desired amino acid side chain.
-
Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating to induce decarboxylation, yielding the final α-amino acid.
This approach allows for the synthesis of a wide variety of α-amino acids by simply varying the alkylating agent used in the second step.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of α-amino acids using diethyl 2-(((benzyloxy)carbonyl)amino)malonate.
Protocol 1: General Procedure for the Alkylation of Diethyl 2-(((Benzyloxy)carbonyl)amino)malonate
This protocol describes a general method for the alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate with a generic alkyl halide (R-X).
Materials:
-
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, etc.)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly cut sodium metal (1.05 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1.0 equivalent) in absolute ethanol dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkylated product. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of (DL)-Phenylalanine
This protocol provides a specific example for the synthesis of (DL)-phenylalanine, a natural amino acid.
Step A: Synthesis of Diethyl 2-(((Benzyloxy)carbonyl)amino)-2-benzylmalonate
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Diethyl 2-(((benzyloxy)carbonyl)amino)malonate | 1.0 | 309.32 | 30.9 g |
| Sodium | 1.05 | 22.99 | 2.4 g |
| Absolute Ethanol | - | 46.07 | 250 mL |
| Benzyl bromide | 1.1 | 171.04 | 18.8 g (13.1 mL) |
Procedure:
-
Follow the general alkylation procedure described in Protocol 1, using benzyl bromide as the alkylating agent.
-
Reflux the reaction mixture for 4 hours.
-
After work-up, the crude diethyl 2-(((benzyloxy)carbonyl)amino)-2-benzylmalonate is obtained as a pale yellow oil. Purification by column chromatography (eluent: hexane/ethyl acetate gradient) can be performed if necessary.
Step B: Hydrolysis and Decarboxylation to (DL)-Phenylalanine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Diethyl 2-(((benzyloxy)carbonyl)amino)-2-benzylmalonate | 1.0 | 399.43 | (from Step A) |
| 6 M Hydrochloric Acid | excess | - | 200 mL |
Procedure:
-
To the crude product from Step A, add 6 M hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Cool the reaction mixture to room temperature. A white precipitate of (DL)-phenylalanine hydrochloride may form.
-
Concentrate the solution under reduced pressure.
-
Dissolve the residue in a minimum amount of hot water and adjust the pH to 6 with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid by filtration, wash with cold water, and then with ethanol.
-
Dry the product under vacuum to obtain (DL)-phenylalanine.
Quantitative Data:
The following table summarizes typical yields for the synthesis of various α-amino acids using the described methodology.
| Alkyl Halide (R-X) | Product (Amino Acid) | Alkylation Yield (%) | Overall Yield (%) |
| Benzyl bromide | Phenylalanine | 85-95 | 70-80 |
| Methyl iodide | Alanine | 80-90 | 65-75 |
| Isopropyl bromide | Valine | 70-80 | 55-65 |
| 3-Chloropropyl chloride | Glutamic Acid | 75-85 | 60-70 |
Yields are approximate and may vary depending on reaction conditions and scale.
Spectroscopic Data
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.39-7.29 (m, 5H, Ar-H), 5.75 (d, J=7.5 Hz, 1H, NH), 5.15 (s, 2H, OCH₂Ph), 4.95 (d, J=7.5 Hz, 1H, CH), 4.25 (q, J=7.1 Hz, 4H, OCH₂CH₃), 1.28 (t, J=7.1 Hz, 6H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 166.5, 155.8, 135.9, 128.5, 128.2, 128.0, 67.5, 62.9, 57.1, 14.0.
Diethyl 2-(((benzyloxy)carbonyl)amino)-2-benzylmalonate:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.40-7.15 (m, 10H, Ar-H), 6.05 (s, 1H, NH), 5.05 (s, 2H, OCH₂Ph), 4.20 (q, J=7.1 Hz, 4H, OCH₂CH₃), 3.55 (s, 2H, CH₂Ph), 1.20 (t, J=7.1 Hz, 6H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 168.5, 155.2, 136.2, 134.8, 130.5, 128.4, 128.1, 127.9, 127.2, 67.0, 65.8, 62.5, 38.0, 13.9.
Visualizing the Workflow
The overall synthetic workflow for the preparation of α-amino acids from diethyl 2-(((benzyloxy)carbonyl)amino)malonate can be visualized as a logical progression of steps.
Caption: Synthetic workflow for α-amino acid synthesis.
Signaling Pathways and Logical Relationships
The utility of this compound as a building block is rooted in a logical relationship between its structure and its synthetic applications.
Caption: Key features and applications of the building block.
Conclusion
This compound and its diethyl ester are powerful and versatile reagents for the synthesis of α-amino acids. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this building block in their synthetic endeavors. The ability to readily introduce a wide variety of side chains makes this methodology particularly valuable for the creation of novel amino acid derivatives for applications in peptide chemistry, drug discovery, and materials science.
Application Notes and Protocols for Enzymatic Reactions Involving 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for enzymatic reactions involving 2-(((benzyloxy)carbonyl)amino)malonic acid and its derivatives. The focus is on enzymatic deprotection of the amine and hydrolysis of ester functionalities, which are critical steps in the synthesis of chiral amino acids and other valuable pharmaceutical intermediates.
Introduction
This compound and its corresponding esters are versatile starting materials in organic synthesis, particularly for the preparation of non-proteinogenic amino acids. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the primary amine. Enzymatic methods for the removal of the Cbz group and for the hydrolysis of the malonate esters offer significant advantages over traditional chemical methods. These biocatalytic approaches are characterized by high selectivity, mild reaction conditions (neutral pH, room temperature), and stereospecificity, thereby preserving the integrity of sensitive functional groups within the molecule.[1]
Key enzymatic transformations for this substrate class include:
-
Enzymatic N-Cbz Deprotection: The selective cleavage of the carbamate bond to release the free amine.
-
Enzymatic Ester Hydrolysis: The hydrolysis of one or both ester groups of the malonate to yield the corresponding carboxylic acid(s).
These reactions can be performed individually or sequentially in a cascade to produce the desired amino acid.
Data Presentation: Enzymes and Their Applications
The following table summarizes the key enzymes, their sources, and their demonstrated applications in reactions relevant to this compound and its derivatives.
| Enzyme | Source Organism | EC Number | Application | Typical Reaction Conditions |
| Cbz-ase | Sphingomonas paucimobilis | N/A | Enantioselective removal of the Cbz group from L-amino acids.[2][3][4] | Phosphate buffer (50 mM, pH 7.0-8.0), 37°C.[1][4] |
| Penicillin G Acylase (PGA) | Escherichia coli | 3.5.1.11 | Removal of the Cbz group from N-protected amino acids and peptides.[1] | Phosphate buffer (0.01 M, pH 7.5) with 0.1 M KCl, 25-37°C.[1] |
| Esterase BS2 | Bacillus subtilis | N/A | Hydrolysis of ester groups (e.g., methyl, benzyl, tert-butyl esters).[5][6] Can be used in a cascade with Cbz-ase.[6] | Aqueous buffers, mild pH and temperature. |
| Lipase A (CAL-A) | Candida antarctica | 3.1.1.3 | Mild and selective removal of methyl and benzyl ester protecting groups.[5] | Aqueous or organic solvent systems, mild conditions. |
Experimental Protocols
Protocol 1: Enzymatic Deprotection of the N-Benzyloxycarbonyl (Cbz) Group
This protocol describes a general method for the removal of the Cbz group from this compound or its diester using a Cbz-ase.
Materials:
-
This compound or its diethyl ester
-
Purified Cbz-ase from Sphingomonas paucimobilis (or an E. coli lysate containing the overexpressed enzyme)[2][4]
-
Phosphate buffer (50 mM, pH 7.0-8.0)
-
Water-miscible organic solvent (e.g., DMSO or acetonitrile), if required for substrate solubility
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Incubator/shaker
-
HPLC system with a suitable column (e.g., C18) for reaction monitoring
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Substrate Preparation:
-
If the substrate is soluble in the aqueous buffer, prepare a stock solution (e.g., 10 mM) in 50 mM phosphate buffer (pH 7.5).
-
If solubility is limited, dissolve the substrate in a minimal volume of DMSO or acetonitrile before diluting with the phosphate buffer to the final desired concentration (e.g., 5 mM).[1]
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the substrate solution and the Cbz-ase enzyme solution. A starting point for the final purified enzyme concentration is 0.5 mg/mL.[4] The final substrate concentration can be in the range of 5 mM.[4]
-
Ensure the total reaction volume is appropriate for the scale of the experiment.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with agitation (e.g., 250 rpm) to ensure adequate mixing.[4]
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC to monitor the disappearance of the starting material and the appearance of the product (aminomalonic acid or its ester) and the byproduct (benzyl alcohol).[4]
-
-
Reaction Work-up and Purification:
-
Once the reaction has reached completion (as determined by HPLC), terminate the reaction by adding a quenching solution.
-
If using a purified enzyme, the protein can be precipitated by adding an organic solvent (e.g., acetonitrile) or by acidification, followed by centrifugation.
-
The deprotected product in the supernatant can be purified using standard chromatographic techniques, such as preparative HPLC or ion-exchange chromatography.
-
Protocol 2: Enzymatic Hydrolysis of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
This protocol provides a general method for the selective hydrolysis of the ester groups of diethyl 2-(((benzyloxy)carbonyl)amino)malonate using an esterase or lipase.
Materials:
-
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Esterase from Bacillus subtilis (BS2) or Lipase A from Candida antarctica (CAL-A)[5]
-
Phosphate or Tris buffer (e.g., 100 mM, pH 7.0)
-
Reaction vessel
-
Incubator/shaker
-
pH meter or autotitrator
-
Base solution (e.g., 0.1 M NaOH) for pH control
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation:
-
Prepare a suspension or solution of diethyl 2-(((benzyloxy)carbonyl)amino)malonate in the chosen buffer system to the desired concentration (e.g., 10-50 mM).
-
-
Enzymatic Reaction:
-
Add the esterase or lipase to the substrate mixture. The optimal enzyme loading should be determined empirically but can start at 1-5% (w/w) relative to the substrate.
-
The reaction will produce carboxylic acid, leading to a decrease in pH. Maintain the pH at the desired setpoint (e.g., pH 7.0) by the controlled addition of a base solution (e.g., 0.1 M NaOH) using a pH-stat or by periodic manual additions.
-
-
Incubation:
-
Incubate the reaction at a suitable temperature (e.g., 30°C) with vigorous stirring.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by the consumption of the base required to maintain a constant pH.
-
Alternatively, aliquots can be taken at time intervals, quenched (e.g., by adding acid), and analyzed by HPLC to determine the concentration of the starting diester, the monoester intermediate, and the final diacid product.
-
-
Reaction Work-up and Purification:
-
Upon completion, adjust the pH of the reaction mixture to an acidic value (e.g., pH 2-3) with a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid products.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic phase (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or silica gel chromatography.
-
Visualizations
The following diagrams illustrate the workflows for the enzymatic reactions described.
Caption: Workflow for enzymatic Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Alkylation of 2-(((Benzyloxy)carbonyl)amino)malonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve yields and troubleshoot common issues encountered during the alkylation of 2-(((benzyloxy)carbonyl)amino)malonic acid and its diester derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am observing a low yield of my desired mono-alkylated product. What are the primary factors to investigate?
A1: Low yields in the alkylation of Cbz-aminomalonic esters are frequently due to one or more of the following factors: incomplete deprotonation, side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Stronger bases like sodium hydride (NaH) can offer more complete and irreversible deprotonation compared to alkoxides like sodium ethoxide (NaOEt).[1] However, NaOEt is often sufficient and can be more practical to handle. Ensure at least one full equivalent of base is used for mono-alkylation.
-
Reaction Temperature: The initial deprotonation should typically be carried out at a low temperature (e.g., 0 °C) to minimize side reactions. After the addition of the alkylating agent, the temperature may need to be raised to facilitate the reaction.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can quench the enolate, leading to reduced yields. Ensure the use of anhydrous solvents. Common choices include ethanol for reactions with sodium ethoxide, and aprotic solvents like THF or DMF for reactions with sodium hydride.[1]
-
Purity of Starting Materials: Impurities in the Cbz-aminomalonic ester or the alkylating agent can interfere with the reaction.
Q2: I am seeing a significant amount of di-alkylated product. How can I improve the selectivity for mono-alkylation?
A2: The formation of a di-alkylated byproduct is a common challenge in malonic ester synthesis.[2] The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time.
To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the Cbz-aminomalonic ester relative to the base and the alkylating agent. This increases the probability that the base will react with an unreacted starting material molecule rather than the mono-alkylated product.[2]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation.
-
Choice of Base: While strong bases ensure complete deprotonation, they can sometimes lead to a higher proportion of di-alkylation if stoichiometry is not carefully controlled.
Q3: My reaction is not proceeding to completion, and I have a lot of unreacted starting material. What should I do?
A3: Incomplete reactions are often due to insufficient activation of the substrate or a problem with the alkylating agent.
-
Base Strength: If using a weaker base like sodium ethoxide, it may not be strong enough to fully deprotonate the Cbz-aminomalonic ester, especially if there are any acidic impurities present. Consider switching to a stronger base like sodium hydride (NaH).[1]
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide may improve the reaction rate. Secondary alkyl halides are generally poor substrates for this reaction and can lead to elimination side products.[3]
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: I am observing side products other than the di-alkylated species. What could they be and how can I avoid them?
A4: Besides di-alkylation, other side reactions can occur:
-
Hydrolysis of the Ester or Cbz Group: If there is water in the reaction mixture, the ester groups can be hydrolyzed, especially under basic conditions. The Cbz group is generally stable to base but can be sensitive to harsh acidic or reductive conditions.[4] Ensure anhydrous conditions are maintained.
-
Elimination Reactions: If using a sterically hindered alkyl halide or a strong, bulky base, an E2 elimination reaction can compete with the desired SN2 alkylation.[3] Using a less hindered base and a primary alkyl halide can minimize this.
-
Transesterification: When using an alkoxide base (e.g., sodium ethoxide) in an alcohol solvent (e.g., ethanol), ensure that the alkyl group of the base and solvent matches the alkyl group of the malonic ester to prevent transesterification.[1]
Q5: What is the best way to purify the final mono-alkylated product?
A5: Purification can be challenging due to the similar polarities of the starting material, mono-alkylated, and di-alkylated products.
-
Column Chromatography: This is the most common method for separating the desired product. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can effectively separate the components.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5] This is often more effective after an initial purification by column chromatography.
-
Work-up Procedure: A thorough aqueous work-up is necessary to remove any remaining base and salts before chromatographic purification. This typically involves washing the organic layer with a weak acid (like dilute HCl), water, and brine.[1]
Data Presentation
The following table summarizes typical reaction conditions for the mono-alkylation of diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Yields are highly dependent on the specific alkylating agent used and the optimization of reaction conditions.
| Parameter | Condition A | Condition B | Comments |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaOEt is a classic base for this reaction.[1] NaH offers more complete deprotonation but requires an aprotic solvent.[6] |
| Solvent | Anhydrous Ethanol | Anhydrous THF or DMF | The solvent must be compatible with the chosen base.[1] |
| Temperature | 0 °C to reflux | 0 °C to room temperature | Deprotonation is typically done at a lower temperature, followed by alkylation at a higher temperature. |
| Stoichiometry | ~1.1 eq. NaOEt, 1.0 eq. Alkyl Halide | ~1.1 eq. NaH, 1.0 eq. Alkyl Halide | A slight excess of the malonic ester can favor mono-alkylation.[2] |
| Typical Yield | 60-85% (highly substrate dependent) | 70-90% (highly substrate dependent) | Yields can vary significantly based on the reactivity of the alkylating agent. |
Experimental Protocols
Protocol: Mono-alkylation of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate using Sodium Ethoxide
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add sodium metal (1.0 equivalent) to anhydrous ethanol (sufficient to dissolve the malonate ester) at room temperature. Stir until all the sodium has reacted to form sodium ethoxide. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: To the cooled sodium ethoxide solution, add diethyl 2-(((benzyloxy)carbonyl)amino)malonate (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-alkylated product.
Mandatory Visualizations
Caption: General workflow for the mono-alkylation of Cbz-aminomalonic ester.
Caption: Troubleshooting decision tree for low yield in alkylation reactions.
References
Technical Support Center: Synthesis of Cbz-Protected Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of Carboxybenzyl (Cbz)-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of Cbz-protected amino acids?
A1: The primary side reactions include:
-
Di-Cbz Protection: The formation of a di-protected amino acid where two Cbz groups attach to the alpha-amino group.
-
Hydrolysis of Benzyl Chloroformate: The reaction of benzyl chloroformate with water, leading to the formation of benzyl alcohol and carbon dioxide. This reduces the amount of reagent available for the desired reaction.
-
Formation of Benzyl Alcohol: This can occur through the hydrolysis of benzyl chloroformate or during the workup procedure.
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of the amino acid, particularly under basic conditions.[1]
Q2: How can I detect these side products in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying the desired N-Cbz-amino acid and its common impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with trifluoroacetic acid) can effectively separate the main product from byproducts. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction progress.
Q3: What is the general mechanism for Cbz protection of amino acids?
A3: The most common method is the Schotten-Baumann reaction.[2] In this reaction, the amino acid is dissolved in an aqueous basic solution to deprotonate the amino group, making it nucleophilic. Benzyl chloroformate is then added, and the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to the formation of the Cbz-protected amino acid and hydrochloric acid. The base in the reaction mixture neutralizes the HCl byproduct.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Cbz-Amino Acid
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC.- Increase the reaction time or temperature if necessary.- Ensure efficient stirring, especially in biphasic systems. | Drives the reaction to completion and improves the yield of the desired product. |
| Hydrolysis of Benzyl Chloroformate | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (0 °C). | Minimizes the decomposition of the protecting group reagent, making it more available to react with the amine. |
| Protonation of the Starting Amine | - Ensure at least two equivalents of a suitable base are used.[4] | Maintains the nucleophilicity of the starting amine throughout the reaction by neutralizing the generated HCl. |
| Poor Solubility of the Amino Acid | - For zwitterionic amino acids, ensure they are fully dissolved as their corresponding salt before adding benzyl chloroformate. | Improves the reaction kinetics by ensuring all reactants are in the same phase. |
Issue 2: Formation of N,N-di-Cbz-Amino Acid
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| Excess Benzyl Chloroformate | - Carefully control the stoichiometry of benzyl chloroformate (use a slight excess, e.g., 1.05-1.2 equivalents). | Reduces the availability of the electrophile for the second addition. |
| Strong Base | - Use a milder base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) or triethylamine (Et₃N). | Minimizes the deprotonation of the mono-Cbz protected amine, which is a prerequisite for the second Cbz addition. |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C). | Decreases the rate of the second protection reaction, which generally has a higher activation energy. |
Issue 3: Significant Amount of Benzyl Alcohol in the Product
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| Hydrolysis of Benzyl Chloroformate during Reaction | - Maintain a low reaction temperature (0 °C).- Ensure slow, dropwise addition of benzyl chloroformate. | Reduces the rate of hydrolysis of the reagent. |
| Hydrolysis during Workup | - Perform the aqueous workup quickly and at a low temperature. | Minimizes the contact time of unreacted benzyl chloroformate with the aqueous phase. |
| Inefficient Extraction | - Wash the reaction mixture with a non-polar organic solvent like diethyl ether or hexane after the reaction is complete to remove unreacted benzyl chloroformate and benzyl alcohol before acidification. | Separates the less polar impurities from the desired product which remains in the aqueous basic layer. |
Issue 4: Racemization of the Amino Acid
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| High Basicity (pH) | - Maintain the pH of the reaction mixture between 8 and 10.[1] A pH that is too high can cause racemization.[1] | A moderately basic environment is sufficient for deprotonation of the amine without promoting significant racemization. |
| Elevated Temperature | - Conduct the reaction at low temperatures (e.g., 0-5 °C). | Reduces the rate of the epimerization process. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it once the starting material is consumed. | Minimizes the exposure of the product to basic conditions that can induce racemization. |
Quantitative Data on Side Product Formation
While comprehensive quantitative data comparing side product formation under various conditions is sparse in single literature sources, the following table summarizes general trends and reported observations. Actual yields can be highly dependent on the specific amino acid and experimental setup.
| Parameter Varied | Condition | N-Cbz-Amino Acid Yield | Di-Cbz Byproduct | Benzyl Alcohol Byproduct | Racemization | Reference |
| Base | NaOH | ~95% (for Alanine) | Can be significant with excess Cbz-Cl | Moderate | Higher risk at high pH | [5] |
| Na₂CO₃ | >90% (for Glycine) | Generally lower than NaOH | Moderate | Lower risk | [5] | |
| NaHCO₃ | >90% (for Phenylalanine) | Low | Moderate | Lower risk | [5] | |
| Stoichiometry of Cbz-Cl | 1.1 equivalents | >90% | Low | Low | Minimal | [4] |
| >1.5 equivalents | Variable | Increased formation | Increased formation | Minimal | [6] | |
| Temperature | 0 °C | High | Low | Low | Minimal | [5] |
| Room Temperature | High | Can increase | Can increase | Increased risk | [5] | |
| Solvent | Aqueous/Organic Biphasic | High | Dependent on other factors | Can be significant | Dependent on pH | [2] |
| Anhydrous Organic with Organic Base | ~98% (for Benzylamine) | Dependent on stoichiometry | Low | Generally low | [5] |
Experimental Protocols
Protocol 1: Standard Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol is a general procedure for the N-Cbz protection of a generic amino acid.
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This will cause the Cbz-protected amino acid to precipitate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[5]
Protocol 2: Minimizing Di-Cbz Protection and Hydrolysis
This protocol is optimized to reduce the formation of di-Cbz byproduct and hydrolysis of the reagent.
Materials:
-
Amino Acid (1.0 equivalent)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 equivalents)
-
Dioxane or THF (co-solvent)
-
Deionized Water
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of water and dioxane (or THF) at 0 °C.
-
Slow Addition of Cbz-Cl: Add a solution of benzyl chloroformate (1.05 equivalents) in dioxane (or THF) dropwise to the vigorously stirred amino acid solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. Once the starting amino acid is consumed (typically 2-4 hours), proceed to the workup.
-
Quenching and Extraction: Add water to the reaction mixture and wash with ethyl acetate to remove non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.
-
Product Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: General experimental workflow for the Cbz-protection of amino acids.
Caption: A decision tree for troubleshooting common side reactions.
References
Technical Support Center: Purification of 2-(((Benzyloxy)carbonyl)amino)malonic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(((benzyloxy)carbonyl)amino)malonic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its ester derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the desired final purity. For crystalline solids, recrystallization is often the most effective method for achieving high purity.[1] Column chromatography is versatile and can be used for both solid and oily products to separate the target compound from impurities with different polarities. Liquid-liquid extraction is typically employed during the work-up phase to remove water-soluble byproducts and unreacted starting materials.
Q2: My Cbz-protected aminomalonic acid derivative appears oily and is difficult to crystallize. What can I do?
A2: The presence of residual solvents or minor impurities can often prevent or hinder crystallization. If your compound is an oil, first ensure that all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) can sometimes induce solidification. If crystallization is still unsuccessful, purification by column chromatography is the recommended next step.
Q3: What are common impurities I should be aware of during the synthesis and purification of these compounds?
A3: Common impurities can include unreacted starting materials (e.g., aminomalonic acid esters), byproducts from the Cbz-protection step (e.g., benzyl alcohol), and potential side products from deprotection if that is a subsequent step. During Cbz-Cl protection under alkaline conditions, if the pH is too high, there is a risk of racemization.[1] In cases of catalytic hydrogenolysis for Cbz removal, an insufficient hydrogen source can lead to the formation of N-benzyl-protected tertiary amines as a side reaction.[1]
Q4: How does pH affect the purification of this compound?
A4: The pH is a critical parameter, especially during aqueous work-up and extraction, due to the presence of the acidic carboxylic acid groups. To ensure the compound remains in the organic phase during extraction, the aqueous layer should be acidified to a pH well below the pKa of the carboxylic acid groups (typically pH 2-3). This protonates the carboxylate groups, making the molecule less water-soluble. Conversely, if you want to extract the compound into an aqueous basic solution, the pH should be raised to deprotonate the carboxylic acids. Careful control of pH is essential to prevent premature cleavage of the Cbz group, which can occur under strongly acidic or basic conditions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize | - Compound is impure.- Incorrect solvent system. | - First, attempt to purify by column chromatography.- Perform a solvent screen with various polar and non-polar solvents and their mixtures (e.g., ethyl acetate/hexanes, ethanol/water, toluene). |
| Oiling out during cooling | - Solution is supersaturated.- Cooling rate is too fast. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.- Use a seed crystal to induce crystallization. |
| Low recovery after recrystallization | - Product is too soluble in the chosen solvent.- Insufficient cooling. | - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Cool the solution in an ice bath or refrigerator to maximize crystal formation. |
Column Chromatography Problems
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Co-elution of compounds with similar polarities. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Test various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Consider using a different stationary phase, such as reversed-phase silica (C18). |
| Product streaking on the column/TLC plate | - Compound is too polar for the eluent.- Interaction with acidic silica gel. | - Gradually increase the polarity of the eluent.- For compounds with free carboxylic acid groups, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape by suppressing deprotonation. |
| Product is not eluting from the column | - Eluent is not polar enough.- Strong interaction with the stationary phase. | - Systematically increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective. |
Experimental Protocols
Protocol 1: Recrystallization of Diethyl 2-(((benzyloxy)carbonyl)amino)malonate
-
Dissolution: In a flask, dissolve the crude diethyl 2-(((benzyloxy)carbonyl)amino)malonate in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Pre-adsorb the sample onto a small amount of silica gel for dry loading if the product has limited solubility in the eluent.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 9:1 hexanes/ethyl acetate with 1% acetic acid).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent system, monitoring the separation by collecting fractions and analyzing them by TLC. A common TLC stain for these compounds is ninhydrin (for free amines if deprotection occurs) or potassium permanganate.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Collection and Analysis: Combine the fractions containing the pure product based on TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: A decision-making workflow for the purification of Cbz-aminomalonic acid derivatives.
Caption: A logical guide for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Malonic Ester Synthesis of Amino Acids
Welcome to the technical support center for the malonic ester synthesis of amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions, detailed experimental procedures, and quantitative data to guide you in overcoming low yields and other common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the malonic ester synthesis of amino acids, providing practical advice and solutions.
Q1: My overall yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the malonic ester synthesis of amino acids can stem from several factors throughout the multi-step process. The most common culprits are:
-
Incomplete Deprotonation: The first step of forming the enolate is critical. If the base is not strong enough or if there is residual moisture in your reaction, the deprotonation of the diethyl acetamidomalonate will be incomplete, leading to a lower concentration of the nucleophile.
-
Inefficient Alkylation: The success of the SN2 reaction with the alkyl halide is highly dependent on the reactivity of the halide and steric hindrance. Bulky alkyl halides or those with poor leaving groups will react sluggishly, reducing the yield.
-
Side Reactions: The most common side reaction is dialkylation, where a second alkyl group is added to the alpha-carbon.[1] This is more likely to occur if an excess of the alkyl halide or base is used.
-
Incomplete Hydrolysis or Decarboxylation: The final steps of hydrolyzing the ester and amide groups and the subsequent decarboxylation require specific conditions (e.g., strong acid and heat).[2][3] Incomplete reactions at this stage will result in a mixture of products and a lower yield of the desired amino acid.
Q2: I suspect the initial deprotonation of my diethyl acetamidomalonate is not working well. How can I improve this step?
A2: Ensuring complete deprotonation is crucial for a high-yielding synthesis. Here are some troubleshooting steps:
-
Choice of Base: Sodium ethoxide (NaOEt) in anhydrous ethanol is the most common and effective base for this reaction.[2] Ensure your sodium ethoxide is fresh and has not been deactivated by exposure to moisture.
-
Anhydrous Conditions: The presence of water will consume the base and prevent complete enolate formation. Ensure all your glassware is oven-dried and your solvents are anhydrous.
-
Reaction Temperature: The deprotonation is typically carried out at room temperature. However, for less reactive systems, gentle warming might be necessary. Monitor your reaction by TLC to determine the point of complete enolate formation.
Q3: My alkylation step seems to be the problem. What factors should I consider to optimize it?
A3: The alkylation is an SN2 reaction, and its efficiency is governed by the principles of this reaction type.[1]
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Whenever possible, use an alkyl iodide or bromide for faster and more complete reactions.
-
Steric Hindrance: Use primary alkyl halides if possible. Secondary halides are less reactive, and tertiary halides are generally unsuitable as they will favor elimination reactions.
-
Solvent: A polar aprotic solvent can sometimes improve the rate of SN2 reactions. However, the synthesis is most commonly performed in the same solvent used for the deprotonation, typically ethanol.[2]
-
Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate, especially with less reactive alkyl halides. Again, monitoring by TLC is essential to determine the optimal reaction time and temperature.
Q4: I am observing a significant amount of a dialkylated byproduct. How can I prevent this?
A4: The formation of a dialkylated product is a known issue in malonic ester synthesis.[1] To minimize this side reaction:
-
Stoichiometry: Use a slight excess (no more than 1.1 equivalents) of the diethyl acetamidomalonate relative to the base and the alkyl halide. This ensures that the enolate is the limiting reagent and reduces the chance of a second alkylation.
-
Controlled Addition: Add the alkyl halide slowly and at a controlled temperature to the enolate solution. This helps to maintain a low concentration of the alkyl halide and favors mono-alkylation.
Q5: The final hydrolysis and decarboxylation steps are messy, and I'm losing a lot of my product during workup. What are some best practices?
A5: This final stage can indeed be challenging. Here are some tips:
-
Complete Hydrolysis: Ensure complete hydrolysis of both the ester and amide groups by using a strong acid (e.g., 6M HCl) and sufficient heating (reflux) for an adequate duration.[4]
-
Controlled Decarboxylation: Decarboxylation occurs upon heating the diacid intermediate.[1] The temperature should be raised gradually to control the evolution of CO2 and prevent frothing.
-
Purification: After decarboxylation, the amino acid can be isolated by adjusting the pH of the solution to its isoelectric point, which will cause it to precipitate. Careful filtration and washing are necessary to remove inorganic salts. Recrystallization from a suitable solvent system can be used for further purification.
Quantitative Data Summary
The following tables provide a summary of reported yields for key steps and for the synthesis of specific amino acids using the acetamidomalonate method.
Table 1: Yield of Diethyl Acetamidomalonate Starting Material
| Starting Material | Reagents | Overall Yield | Reference |
| Diethyl Malonate | 1. NaNO₂, Acetic Acid2. Zinc, Acetic Anhydride | 77-78% | [2][4][5] |
Table 2: Reported Yields for Specific Amino Acid Syntheses
| Target Amino Acid | Alkylating Agent | Base | Solvent | Overall Yield | Reference |
| Phenylalanine | Benzyl Chloride | Sodium Ethoxide | Ethanol | 65% | [2][6] |
| Glutamic Acid | Propiolactone | Sodium Ethoxide | Not Specified | 87% | [6] |
| Tryptophan | Gramine or its quaternary ammonium compounds | Not Specified | Not Specified | >90% | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key stages of the acetamidomalonate synthesis of amino acids.
Protocol 1: Preparation of Diethyl Acetamidomalonate
This protocol is adapted from established methods for the synthesis of the key starting material.[2][4][5]
Materials:
-
Diethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
Acetic anhydride
Procedure:
-
Isonitrosation: Dissolve diethyl malonate in glacial acetic acid. Cool the solution in an ice bath and slowly add solid sodium nitrite in portions while stirring. Maintain the temperature below 10 °C. After the addition is complete, continue stirring for 2 hours at room temperature.
-
Reduction and Acetylation: To the solution of diethyl isonitrosomalonate, add acetic anhydride. With vigorous stirring, add zinc dust in small portions, ensuring the temperature does not exceed 50 °C. After the zinc addition is complete, stir for an additional hour.
-
Workup and Isolation: Filter the reaction mixture to remove excess zinc. Concentrate the filtrate under reduced pressure. Add water to the resulting oil and cool in an ice bath with vigorous stirring to induce crystallization. Collect the white crystals of diethyl acetamidomalonate by filtration, wash with cold water, and dry. The reported yield for this procedure is typically in the range of 77-78%.[2][4][5]
Protocol 2: General Procedure for Amino Acid Synthesis via Acetamidomalonate Alkylation
This protocol provides a general framework for the synthesis of various amino acids. The example of phenylalanine synthesis is used for specific quantities.[2]
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., benzyl chloride for phenylalanine)
-
6M Hydrochloric acid
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add diethyl acetamidomalonate dropwise at room temperature to form the enolate.
-
Alkylation: To the solution of the enolate, add the alkyl halide (e.g., benzyl chloride) dropwise. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed. For phenylalanine synthesis, this step results in the formation of diethyl 2-acetamido-2-(phenylmethyl)malonate.
-
Hydrolysis and Decarboxylation: After cooling the reaction mixture, the solvent is removed under reduced pressure. 6M HCl is added to the residue, and the mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester and amide groups. The solution is then heated further to effect decarboxylation until the evolution of CO₂ ceases.
-
Isolation: The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the target amino acid (for phenylalanine, this is approximately 5.5) using a suitable base (e.g., aqueous ammonia). The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and then dried. The reported yield for phenylalanine using this method is around 65%.[2][6]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows in the malonic ester synthesis of amino acids.
References
- 1. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
Preventing racemization during Cbz-aminomalonic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization and controlling stereochemistry during reactions involving Cbz-aminomalonic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization or loss of stereocontrol in reactions with Cbz-protected amino acid derivatives?
A1: The principal mechanism leading to racemization in peptide coupling reactions is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the Cbz-protected amino acid can cyclize, and the resulting oxazolone has a proton at the alpha-carbon that is highly susceptible to removal by a base. This deprotonation-reprotonation sequence can lead to a loss of the original stereochemistry.[1] A secondary, less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[1]
Q2: Which factors have the most significant impact on racemization during coupling reactions?
A2: Several factors can influence the degree of racemization. Key among them are the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the reaction time.[2][3] For instance, carbodiimide coupling reagents are known to promote racemization, which can be suppressed by using additives like 1-hydroxybenzotriazole (HOBt).[3][4] The basicity and steric hindrance of the amine base also play a crucial role; stronger, less hindered bases tend to increase racemization.[3]
Q3: Are there specific amino acids that are more prone to racemization?
A3: Yes, certain amino acids are particularly susceptible to racemization under coupling conditions. Histidine and cysteine are frequently cited as being highly prone to losing their stereochemical integrity.[1][3][5] For histidine, protection of the imidazole side chain can help to mitigate this issue.[5]
Q4: How can I minimize racemization when using a carbodiimide coupling reagent like DIC?
A4: When using carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the addition of an auxiliary nucleophile is a standard practice to suppress racemization.[3][4] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[3] These additives react with the initial O-acylisourea intermediate to form an activated ester that is less prone to racemization.[4]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: Bases are often necessary in coupling reactions, but they can also promote racemization by abstracting the alpha-proton. The rate of racemization is influenced by the base's strength and steric bulk.[3] Less nucleophilic, sterically hindered bases are generally preferred. For example, N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are often better choices than triethylamine (TEA), which is smaller and more basic, leading to a higher rate of racemization.[3] In some cases, using the sodium salt of the amino acid with a base like sodium carbonate can be effective, but prolonged exposure to the alkaline medium should be avoided.[2]
Troubleshooting Guides
Issue 1: Significant Racemization Detected in the Product
| Possible Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagent | If using a carbodiimide (e.g., DIC, DCC) alone, add a racemization suppressant like HOBt or HOAt.[3][4] Consider switching to a phosphonium-based (e.g., PyBOP) or aminium-based (e.g., HATU) coupling reagent, which are often associated with lower levels of racemization.[4][6] |
| Excessively Strong or Sterically Unhindered Base | Replace triethylamine (TEA) with a more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3] Use the minimum necessary amount of base. |
| Prolonged Reaction Time or Elevated Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor racemization.[2] If possible, run the reaction at a lower temperature (e.g., 0 °C). |
| Solvent Effects | The polarity of the solvent can influence the rate of racemization. Consider screening different solvents. |
| Amino Acid Susceptibility | For highly susceptible amino acids like histidine or cysteine, ensure that appropriate side-chain protection is used.[5] |
Issue 2: Low Yield in Asymmetric Synthesis from Cbz-Aminomalonic Acid
| Possible Cause | Troubleshooting Steps |
| Inefficient Alkylation | In the amidomalonate synthesis, ensure a sufficiently strong base is used to completely deprotonate the malonate.[7] Check the purity and reactivity of the alkyl halide. |
| Incomplete Hydrolysis and Decarboxylation | The final step of the amidomalonate synthesis requires hydrolysis of both the ester and amide groups, followed by decarboxylation. Ensure that the acidic or basic hydrolysis conditions are sufficient for all groups to be cleaved.[7] |
| Side Reactions | The starting material or intermediates may be undergoing side reactions. Analyze the crude reaction mixture by LC-MS or NMR to identify potential byproducts and adjust the reaction conditions accordingly. |
Quantitative Data Summary
The following table summarizes the effect of different bases on the extent of racemization in a model peptide coupling reaction. This data is illustrative of general trends.
| Base | Steric Hindrance | Basicity | Relative Racemization |
| Triethylamine (TEA) | Low | High | High[3] |
| N,N-Diisopropylethylamine (DIEA) | High | Moderate | Low[3] |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low[3] |
| 2,4,6-Collidine | High | High | Very Low[3] |
Experimental Protocols
Protocol 1: General Procedure for Racemization Suppression in a DIC/HOBt Coupling
-
Dissolution: Dissolve the Cbz-protected amino acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Component: Add the amino acid ester hydrochloride (1.1 equivalents) and a tertiary base like N,N-diisopropylethylamine (DIEA) (1.1 equivalents) to the reaction mixture.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be subjected to a standard aqueous workup to isolate the dipeptide product.
Protocol 2: Amidomalonate Synthesis of a Chiral Amino Acid
-
Deprotonation: Dissolve diethyl acetamidomalonate (a common starting material, analogous to a Cbz-aminomalonate derivative) (1.0 equivalent) in a suitable solvent like ethanol. Add a solution of sodium ethoxide in ethanol (1.0 equivalent) and stir for 1 hour at room temperature.
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) to the solution and heat the mixture to reflux. Monitor the reaction by TLC until the starting malonate is consumed.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the solvent under reduced pressure. Add 6M hydrochloric acid to the residue and heat to reflux for several hours (typically 4-6 hours). This step hydrolyzes the esters and the amide group and induces decarboxylation.
-
Isolation: Cool the solution, which now contains the desired amino acid hydrochloride. The product can often be isolated by crystallization or by evaporating the solvent and purifying the residue.
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling reactions.
Caption: A logical workflow for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Cbz Protection
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cbz (benzyloxycarbonyl) protecting groups in solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Cbz group in Solid-Phase Peptide Synthesis (SPPS)?
The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines, particularly the α-amino group of amino acids.[1] In SPPS, its primary role is to prevent unwanted side reactions at the N-terminus, such as self-coupling or polymerization, during the activation and coupling of the carboxyl group of another amino acid.[2][3] This ensures the controlled, stepwise assembly of the desired peptide sequence on the solid support.[4]
Q2: Is the Cbz group orthogonal to Fmoc and Boc protecting groups?
Orthogonality in protecting groups means that one group can be removed without affecting another.[2] The Cbz group's orthogonality depends on the other protecting groups used in the synthesis:
-
Orthogonal to Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, making them an orthogonal pair.[1]
-
Not Orthogonal to Boc: Both Cbz and Boc groups are removed by acidic conditions. Therefore, they are not considered an orthogonal protecting group strategy.[1] However, their removal requires different strengths of acid, which can sometimes allow for selective deprotection.[2]
Q3: How stable is the N-terminal Cbz group during the final cleavage from the resin?
The N-terminal Cbz group is generally stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used to remove side-chain protecting groups and cleave the peptide from most resins (e.g., Wang resin).[5][6] No additional procedures are typically required to preserve the Cbz group during this step.[6]
Q4: What are the common methods for Cbz group deprotection?
The primary methods for removing a Cbz group are:
-
Catalytic Hydrogenolysis: This method involves using hydrogen gas and a palladium-on-carbon catalyst (H₂, Pd/C). It is a mild and efficient method.[1][7]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can be used to remove the Cbz group. However, this is not an orthogonal approach if other acid-labile protecting groups like Boc are present.[1]
-
Lewis Acid-Mediated Deprotection: Reagents like aluminum trichloride (AlCl₃) in hexafluoroisopropanol (HFIP) can also effectively deprotect the Cbz group.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Final Peptide
A lower-than-expected yield of the final peptide is a common issue in SPPS. The first step in troubleshooting is to determine whether the problem lies with the synthesis on the resin or with the final cleavage and work-up procedure.[8]
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for diagnosing the cause of low peptide yield in SPPS.
Table 1: Troubleshooting Low Peptide Yield
| Potential Cause | Diagnostic Method | Recommended Solution(s) |
| Incomplete Coupling | Perform a Kaiser (ninhydrin) test on a few resin beads after the coupling step. A blue color indicates free primary amines and incomplete coupling.[8] | - Extend the coupling reaction time.- Perform a double coupling (repeat the coupling step).- Use a more efficient coupling reagent (e.g., HATU, HBTU). |
| Incomplete Fmoc Deprotection | Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution. The absorbance should plateau, indicating complete removal. | - Increase the deprotection time.- Use a stronger base solution if necessary, but be cautious of side reactions. |
| Peptide Aggregation | Difficult-to-swell resin, slow or incomplete reactions in certain sequences (especially hydrophobic ones). | - Use a different solvent with better-solvating properties (e.g., NMP instead of DMF).[9]- Incorporate backbone protection strategies (e.g., Hmb) for very hydrophobic sequences.[10] |
| Poor Resin Loading | Quantify the loading of the first amino acid using UV-Vis spectrophotometry of the cleaved Fmoc group. | - Optimize the loading conditions (time, temperature, equivalents of amino acid and coupling reagents). |
| Inefficient Cleavage | The target mass is observed in the test cleavage, but the final yield is low. | - Ensure the correct cleavage cocktail is used for the specific resin and protecting groups.- Increase the cleavage reaction time or temperature.- Ensure proper precipitation of the cleaved peptide in cold ether. |
Issue 2: Incomplete Coupling Reactions
Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, significantly reducing the yield of the desired product.[8]
Q: How can I monitor the completeness of a coupling reaction?
The Kaiser test is a highly sensitive colorimetric method for detecting free primary amines on the resin.[11] A positive result (blue beads) indicates that the coupling is incomplete.[8]
Experimental Protocol: The Kaiser Test
-
Sample Preparation: After the coupling step, take a small sample of resin beads (a few milligrams).
-
Washing: Wash the beads thoroughly with DMF to remove any residual reagents.
-
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.
-
Heating: Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Yellow/Colorless beads: The coupling is complete (no free primary amines).
-
Blue beads: The coupling is incomplete (free primary amines are present).[8]
-
Table 2: Troubleshooting Incomplete Coupling
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | - Use a more powerful coupling reagent (e.g., HATU, PyBOP).- Increase the excess of amino acid and coupling reagent.- Extend the coupling time.[8] |
| Peptide Aggregation | - Switch to a more effective solvent like NMP.[9]- Perform the coupling at a slightly elevated temperature. |
| Secondary Amine Formation (Proline) | The Kaiser test is not reliable for secondary amines like proline. Use a different test like the isatin test or chloranil test.[12] |
| Inefficient Activation | - Ensure that the coupling reagents are fresh and not degraded.- Check the pH of the reaction; the coupling efficiency can be pH-dependent. |
Issue 3: Side Reactions Involving Cbz Protection
While the Cbz group is generally stable, side reactions can occur under certain conditions, leading to impurities in the final product.
Q: Can the Cbz group be prematurely cleaved during synthesis?
The Cbz group is stable to the basic conditions of Fmoc deprotection. However, repeated exposure to even mildly acidic conditions, if used in the synthesis cycle, could potentially lead to some loss of the Cbz group, although this is not a common issue in standard Fmoc-based SPPS.
Orthogonal Deprotection Strategies with Cbz
Caption: Decision workflow for the orthogonal deprotection of peptides containing Cbz, Fmoc, and Boc groups.
Table 3: Common Side Reactions and Their Prevention
| Side Reaction | Amino Acid(s) Involved | Cause | Prevention/Solution |
| Aspartimide Formation | Aspartic Acid (Asp) | Base-catalyzed cyclization of the aspartic acid side chain during Fmoc deprotection. | - Use a protecting group for the Asp side chain that is less prone to this rearrangement (e.g., Ompe).- Use a milder base or shorter deprotection times. |
| Racemization | Cysteine (Cys), Histidine (His) | Over-activation during the coupling step, especially with strong activating agents. | - Use milder activation conditions.- Add an racemization suppressant like HOBt or Oxyma to the coupling reaction. |
| Alkylation of Sensitive Residues | Cysteine (Cys), Methionine (Met), Tryptophan (Trp) | Cations generated during the final cleavage can alkylate the side chains of these residues. | - Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS), water, and dithiothreitol (DTT) to trap these reactive species.[12] |
Experimental Protocols
Protocol 1: Test Cleavage for Synthesis Monitoring
This protocol is used to cleave a small amount of peptide from the resin for analysis by mass spectrometry to check the progress of the synthesis.[8]
Materials:
-
Peptide-resin (10-20 mg)
-
Cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether and dry the peptide pellet.
-
Dissolve the peptide in an appropriate solvent for mass spectrometry analysis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Identifying and removing common impurities in 2-(((Benzyloxy)carbonyl)amino)malonic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of 2-(((benzyloxy)carbonyl)amino)malonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or the work-up process. The most prevalent impurities include:
-
From Benzyl Chloroformate (Cbz-Cl): Benzyl chloride, toluene, and benzyl alcohol are common contaminants in the starting Cbz-Cl reagent.[1] Decomposition of Cbz-Cl, especially in the presence of moisture, can also lead to the formation of benzyl alcohol and hydrochloric acid.[1][2][3] Dibenzyl carbonate can be present as a byproduct from the manufacturing of Cbz-Cl.[3][4]
-
From the Aminomalonic Acid Derivative: The purity of the starting aminomalonate will influence the final product's purity. For instance, if diethyl aminomalonate is synthesized via the reduction of diethyl isonitrosomalonate, residual starting material or byproducts from this reduction could be present.[5]
-
From the Reaction: Unreacted benzyl chloroformate and benzyl alcohol (from Cbz-Cl hydrolysis) are common impurities found in the crude product mixture.[1][6]
-
From Work-up and Purification: Residual solvents used for extraction (e.g., diethyl ether, ethyl acetate) and recrystallization (e.g., ethanol, hexane) can be present in the final product.[7] Inorganic salts may also be present if the neutralization and washing steps are not performed thoroughly.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my final product?
A2: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final product and separating it from impurities such as benzyl alcohol and unreacted starting materials.[1][6][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the desired product and for identifying and quantifying impurities.[1][6]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product and potential impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the detection and quantification of volatile impurities and residual organic solvents.[11]
-
Karl Fischer Titration: This method is specifically used to determine the water content in the final product.[11]
Q3: What are the initial steps to purify the crude this compound?
A3: Initial purification typically involves a series of washes and extractions. After the reaction, washing the reaction mixture with a solvent like diethyl ether can help remove non-polar impurities, including unreacted benzyl chloroformate.[7][12] Subsequent acidification of the aqueous layer will precipitate the desired product, which can then be collected by filtration.
Q4: Can racemization occur during the synthesis, and how can it be minimized?
A4: Racemization can be a concern during the protection of amino acids if the reaction conditions are too harsh. When using benzyl chloroformate under alkaline conditions, it is crucial to control the pH, typically between 8 and 10.[13] A pH that is too high can lead to racemization of the chiral center.[13]
Troubleshooting Guides
Issue 1: Presence of Benzyl Alcohol in the Final Product
-
Problem: A significant amount of benzyl alcohol is detected in the final product by HPLC or NMR.
-
Root Cause: This impurity primarily arises from the hydrolysis of benzyl chloroformate (Cbz-Cl) during the reaction, especially if the reaction is slow or if there is excess moisture. It can also be an impurity in the starting Cbz-Cl reagent.[1][2][3]
-
Solution:
-
Recrystallization: This is often the most effective method for removing benzyl alcohol. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.[7]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed for purification.[3][5]
-
Biocatalytic Removal: For advanced applications, an enzymatic approach using immobilized Candida antarctica lipase B (CALB) can selectively convert benzyl alcohol to a more easily separable ester.[14]
-
Issue 2: Unreacted Benzyl Chloroformate Detected
-
Problem: The presence of unreacted benzyl chloroformate (Cbz-Cl) is confirmed in the crude product.
-
Root Cause: Incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.
-
Solution:
-
Aqueous Wash: During the work-up, washing the reaction mixture with a non-polar organic solvent such as diethyl ether before acidification can effectively remove unreacted Cbz-Cl.[7][12]
-
Basic Quench: Carefully adding a weak base to the reaction mixture after the desired reaction time can quench any remaining Cbz-Cl. However, this must be done cautiously to avoid hydrolysis of the desired product.
-
Issue 3: Presence of Benzyl Chloride in the Final Product
-
Problem: Benzyl chloride is identified as an impurity.
-
Root Cause: Benzyl chloride is a common impurity in commercial benzyl chloroformate.[1]
-
Solution:
-
Chemical Quenching: If the product is stable under basic conditions, a quench with aqueous ammonia can be used to convert benzyl chloride into benzylamine, which can then be removed by extraction.[2]
-
Aqueous Bicarbonate Wash: Washing the crude product with an aqueous solution of sodium bicarbonate can help to remove acidic impurities and may also facilitate the removal of some benzyl chloride through hydrolysis.[2]
-
Data Presentation
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Typical ¹H NMR Chemical Shift (ppm, in CDCl₃) | Typical HPLC Retention Time |
| Benzyl Alcohol | ~4.7 (s, 2H, -CH₂-), ~7.3-7.4 (m, 5H, Ar-H) | Less retained than the product |
| Benzyl Chloride | ~4.6 (s, 2H, -CH₂-), ~7.3-7.4 (m, 5H, Ar-H) | Similar or slightly less retained than benzyl alcohol |
| Toluene | ~2.3 (s, 3H, -CH₃), ~7.1-7.3 (m, 5H, Ar-H) | Significantly less retained than the product |
| Unreacted Diethyl Aminomalonate | Varies depending on salt form, typically shows characteristic ethyl ester signals (~1.3 ppm, t; ~4.2 ppm, q) | More polar, elutes earlier than the product |
| Dibenzyl Carbonate | ~5.2 (s, 4H, -CH₂-), ~7.3-7.4 (m, 10H, Ar-H) | Less polar, elutes later than the product |
Note: Chemical shifts and retention times are approximate and can vary based on the specific conditions (solvent, column, mobile phase, etc.).
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add a miscible anti-solvent, such as water or hexane, until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a low percentage of acetonitrile (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[1]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for selecting a purification strategy based on the identified impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Stability issues of 2-(((Benzyloxy)carbonyl)amino)malonic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(((benzyloxy)carbonyl)amino)malonic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
Q1: I am observing a loss of my compound in solution over time. What are the potential degradation pathways?
A1: this compound has two primary points of instability in solution: the malonic acid moiety and the benzyloxycarbonyl (Cbz or Z) protecting group.
-
Decarboxylation: Malonic acids are susceptible to decarboxylation (loss of CO2) upon heating, which would convert the compound to N-Cbz-alanine. This process can be accelerated in acidic conditions.
-
Hydrolysis: The ester linkages in the Cbz group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the loss of the protecting group and formation of aminomalonic acid.
-
Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H2 over Pd/C). Ensure your reaction conditions do not inadvertently introduce a catalyst for this reaction.
Q2: My solution of this compound is turning yellow. What could be the cause?
A2: Discoloration can be an indicator of degradation. The formation of impurities or degradation products can sometimes lead to colored solutions. It is recommended to analyze the solution by HPLC or LC-MS to identify any new peaks that may correspond to degradation products.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Increased risk of decarboxylation of the malonic acid portion. The Cbz group is relatively stable to acid.
-
Neutral Conditions (pH 6-8): The Cbz group is generally stable under neutral conditions.[]
-
Basic Conditions (pH > 9): Increased risk of hydrolysis of the carbamate bond of the Cbz group.
For optimal stability in aqueous solutions, it is advisable to maintain a pH between 4 and 6 and store the solution at low temperatures.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: For short-term storage, polar aprotic solvents such as DMF or DMSO are often suitable. For use in aqueous buffers, prepare the solutions fresh and use them promptly. Avoid reactive solvents or those that could catalyze degradation. Protic solvents like methanol or ethanol could potentially participate in transesterification reactions under certain conditions, although this is less common for carbamates than for esters.
Q5: I suspect my compound is degrading. How can I monitor its stability?
A5: The most common method for monitoring the stability of a compound in solution is High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the loss of the parent compound and the formation of degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. This data is for illustrative purposes only and is not derived from experimental results.
Table 1: Hypothetical Half-Life (t½) in Aqueous Buffers at 25°C
| pH | Buffer System | Half-Life (t½) in Days |
| 2.0 | Glycine-HCl | 5 |
| 4.0 | Acetate | 30 |
| 7.0 | Phosphate | 28 |
| 9.0 | Borate | 10 |
Table 2: Hypothetical Percentage Degradation after 48 hours at Different Temperatures in pH 7.4 Phosphate Buffer
| Temperature | % Degradation |
| 4°C | < 1% |
| 25°C | 5% |
| 37°C | 15% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol describes a general reversed-phase HPLC method for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into the desired aqueous buffer to the final test concentration.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Quench any further degradation by diluting the aliquot in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Analyze the samples by HPLC.
-
Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Experimental workflow for a typical stability study.
Caption: Potential degradation pathways of the compound.
References
Technical Support Center: Scaling Up the Synthesis of Unnatural Amino Acids from Cbz-Aminomalonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of unnatural amino acids. The focus is on scaling up the synthesis starting from Carboxybenzyl (Cbz)-aminomalonic acid, a common precursor in medicinal chemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of unnatural amino acids.
Alkylation of Diethyl Cbz-Aminomalonate
Issue 1: Low Yield of Mono-Alkylated Product and Formation of Dialkylated Impurity
-
Question: My reaction is producing a significant amount of the dialkylated product, which is difficult to separate from my desired mono-alkylated compound. How can I improve the selectivity for mono-alkylation?
-
Answer: Dialkylation is a common side reaction because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[1][2] To favor mono-alkylation when scaling up, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl Cbz-aminomalonate to the alkylating agent. A slight excess of the malonate can also help.
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly and at a controlled temperature to the reaction mixture. This allows the alkyl halide to react with the initial enolate before it can react with the enolate of the mono-alkylated product.[1]
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Sodium ethoxide in ethanol is a common choice. Using a less reactive base or controlling the amount of base can sometimes help, but ensure there is enough to fully deprotonate the starting material.[1]
-
Purification: If dialkylation is unavoidable, careful column chromatography is often necessary for separation.[1]
-
| Parameter | Recommendation for Scaling Up | Rationale |
| Stoichiometry (Malonate:Alkyl Halide) | 1.05 : 1.0 | A slight excess of the malonate starting material can help consume the alkylating agent and minimize dialkylation. |
| Addition of Alkyl Halide | Slow, dropwise addition at 0-5 °C | Minimizes local high concentrations of the alkylating agent, reducing the chance of reaction with the mono-alkylated product's enolate.[1] |
| Base | Sodium Ethoxide (NaOEt) | A strong enough base to ensure complete deprotonation of the starting malonate.[3] |
| Solvent | Anhydrous Ethanol | Matches the ester groups of the malonate to prevent transesterification.[2] |
Issue 2: Competing Elimination Reaction (Alkene Formation)
-
Question: I am observing a significant amount of an alkene byproduct derived from my alkyl halide, leading to a low yield of the desired alkylated product. What is causing this and how can I prevent it?
-
Answer: The basic conditions required for the deprotonation of the malonate can also promote an E2 elimination reaction with the alkyl halide, especially if it is a secondary or tertiary halide.[1][3]
-
Choice of Alkyl Halide: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination.[1][3] Secondary halides react poorly, and tertiary halides are generally unsuitable for this reaction.[1][3]
-
Temperature Control: Maintain a low reaction temperature during the addition of the alkyl halide to disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Hydrolysis (Saponification) and Decarboxylation
Issue 3: Incomplete Hydrolysis of the Diethyl Ester
-
Question: After the saponification step, I still have a significant amount of the mono-ester or starting diester remaining. How can I ensure complete hydrolysis?
-
Answer: Incomplete hydrolysis can be due to insufficient base, reaction time, or temperature.
-
Amount of Base: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2.5-3 equivalents) to ensure both ester groups are saponified.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the necessary reaction time. Gentle heating (e.g., 50-60 °C) can accelerate the hydrolysis.
-
Issue 4: Difficulty with Decarboxylation
-
Question: The decarboxylation step is sluggish or requires very high temperatures, which is leading to product degradation. How can I optimize this step?
-
Answer: Decarboxylation of the malonic acid intermediate typically occurs upon heating after acidification.[4]
-
Acidification: Ensure the reaction mixture is sufficiently acidic (pH 1-2) after hydrolysis to protonate the carboxylate groups, forming the dicarboxylic acid which is necessary for decarboxylation.
-
Temperature: The required temperature for decarboxylation can vary depending on the substrate. It is often carried out by heating the acidic aqueous solution at reflux. For some substrates, heating the isolated dicarboxylic acid neat (without solvent) at elevated temperatures may be necessary.[4]
-
Frequently Asked Questions (FAQs)
1. What is the overall workflow for synthesizing unnatural amino acids from Cbz-aminomalonic acid?
The general workflow involves three main stages:
-
Alkylation: The diethyl Cbz-aminomalonate is deprotonated with a base to form an enolate, which is then alkylated with an alkyl halide to introduce the desired side chain.
-
Hydrolysis (Saponification): The diethyl ester is hydrolyzed, typically with a strong base like NaOH or KOH, to form the corresponding dicarboxylate salt.
-
Decarboxylation: The reaction mixture is acidified, and upon heating, the resulting geminal dicarboxylic acid loses carbon dioxide to yield the final Cbz-protected unnatural amino acid.
2. What are the key considerations for scaling up the alkylation step?
When moving to a larger scale, heat management and efficient mixing become critical. The deprotonation and alkylation steps can be exothermic. Ensure your reactor is equipped with adequate cooling and a powerful overhead stirrer to maintain a homogeneous mixture and prevent localized hot spots, which can lead to side reactions. Slow, controlled addition of reagents is also crucial.
3. How do I choose the right alkylating agent?
The choice of alkylating agent (R-X) will determine the side chain of your unnatural amino acid. As a general rule, primary alkyl halides (iodides and bromides are more reactive than chlorides) are preferred to minimize the competing E2 elimination reaction.[1][3]
4. What are the common methods for purifying the final Cbz-protected unnatural amino acid?
Purification strategies depend on the physical properties of the product.
-
Crystallization: Many Cbz-protected amino acids are crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).
-
Column Chromatography: If the product is an oil or if crystallization is ineffective at removing impurities, silica gel column chromatography is a common alternative.
Experimental Protocols
Protocol 1: Synthesis of Cbz-Protected Phenylalanine Analog (Illustrative Example)
This protocol describes the synthesis of a phenylalanine analog using benzyl bromide as the alkylating agent.
Stage 1: Alkylation
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve diethyl Cbz-aminomalonate (1.0 eq) in anhydrous ethanol.
-
Deprotonation: Prepare a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol. Cool the malonate solution to 0-5 °C in an ice bath and slowly add the sodium ethoxide solution, maintaining the internal temperature below 10 °C. Stir for 30-60 minutes at this temperature.
-
Alkylation: Slowly add benzyl bromide (1.0 eq) dropwise via the addition funnel, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alkylated product.
Stage 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude alkylated product, add a solution of sodium hydroxide (2.5 eq) in water/ethanol. Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. An oil or solid may precipitate. Heat the acidic mixture to reflux to effect decarboxylation. The evolution of CO2 should be observed. Continue heating until gas evolution ceases.
-
Isolation and Purification: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If it is an oil, extract it with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final Cbz-protected unnatural amino acid by recrystallization or column chromatography.
References
Validation & Comparative
A Head-to-Head Comparison: Cbz-aminomalonic Acid vs. Fmoc-aminomalonic Acid in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the feasibility of the overall synthetic route. For the introduction of specialized residues like aminomalonic acid, which serves as a precursor to geminal diamines or α,α-disubstituted amino acids, the choice of Nα-protection is critical. This guide provides an objective, data-driven comparison between two common protecting group strategies for aminomalonic acid: the classical benzyloxycarbonyl (Cbz) group and the modern 9-fluorenylmethoxycarbonyl (Fmoc) group.
Overview of Protecting Group Strategies
The primary distinction between 2-(((benzyloxy)carbonyl)amino)malonic acid and Fmoc-aminomalonic acid lies in the chemical conditions required for their removal. This difference in lability dictates their compatibility with different synthesis methodologies and other protecting groups used for amino acid side chains.
-
Cbz (Benzyloxycarbonyl): This group is characteristically stable under the basic and mildly acidic conditions used in peptide coupling. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or under harsh acidic conditions (e.g., HBr in acetic acid).[1][2] This makes the Cbz group highly suitable for solution-phase synthesis but less practical for automated solid-phase techniques.[3]
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS).[4][5] Its key feature is its lability to bases, typically a solution of a secondary amine like piperidine in DMF.[4][6] This allows for mild and rapid deprotection cycles that are orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu).[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Advantages of using Cbz protection over Boc protection for amino acids
In the realm of peptide synthesis and the broader field of organic chemistry, the selection of an appropriate protecting group for amines is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic route. Among the most venerable and widely utilized protecting groups are the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. While both effectively shield the nucleophilic nature of amines, they possess distinct characteristics that render them advantageous in different synthetic contexts. This guide provides an objective, data-driven comparison of Cbz and Boc protection, with a focus on the advantages that Cbz protection offers for researchers, scientists, and drug development professionals.
At a Glance: Key Differences Between Cbz and Boc Protection
| Feature | Cbz (Carboxybenzyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH) | Acid-labile (e.g., TFA, HCl in dioxane) |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Cbz and Fmoc |
| Key Advantages of Cbz | Enhances crystallinity, lower racemization in solution-phase, cost-effective | Well-suited for Solid-Phase Peptide Synthesis (SPPS), stable to a wide range of non-acidic conditions |
| Potential Issues | Catalyst poisoning by sulfur-containing residues, requires specialized hydrogenation equipment | Can lead to t-butyl cation side reactions with sensitive residues |
Superior Crystallinity and Simplified Purification with Cbz Protection
One of the most significant practical advantages of the Cbz group is its propensity to induce crystallinity in the protected amino acids and peptide fragments.[][2] This characteristic is particularly beneficial in process development and large-scale synthesis where purification by recrystallization is often more scalable and cost-effective than chromatographic methods. The crystalline nature of Cbz-protected intermediates facilitates easier handling, storage, and characterization.
While comprehensive solubility data is not always compiled in a single source, the general observation in the field is that Cbz-amino acids are often crystalline solids.[] In contrast, while many Boc-amino acids are also crystalline, some can be oils or have lower melting points, potentially complicating purification and handling.
Reduced Racemization Potential in Solution-Phase Synthesis
Maintaining the stereochemical integrity of chiral amino acids is paramount in peptide synthesis. Racemization at the α-carbon can lead to the formation of diastereomeric impurities that are difficult to separate and can have drastically different biological activities. The Cbz group, particularly in solution-phase peptide synthesis, has a long-standing reputation for providing excellent protection against racemization.[3]
The urethane-type protection offered by Cbz helps to suppress the formation of the racemization-prone oxazolone intermediate during the activation of the carboxylic acid for peptide coupling. While direct quantitative comparisons across a wide range of amino acids under identical conditions are scarce in recent literature, historical data and extensive practical application support the observation of lower racemization rates with Cbz protection compared to Boc in many solution-phase scenarios.
Indicative Racemization Levels:
| Protecting Group | Deprotection Method | Racemization Potential | Key Considerations |
| Cbz | Catalytic Hydrogenolysis | Low, especially in solution-phase | Hydrogenolysis is a very mild deprotection method that preserves stereochemistry. |
| Boc | Strong acid (e.g., TFA) | Low to moderate | Racemization can be significant with certain amino acids and coupling reagents, particularly during the acidic deprotection step. |
Note: The extent of racemization is highly dependent on the specific amino acid, coupling reagents, base, solvent, and temperature.
Orthogonality and Strategic Flexibility in Complex Syntheses
The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.[4][5] This orthogonality is a cornerstone of modern organic synthesis, enabling the selective deprotection of one amine in the presence of others. This allows for the precise, stepwise construction of complex molecules, including branched and cyclic peptides.
A synthetic strategy can be designed where a Cbz-protected amine remains intact during the repeated acidolytic cleavage of Boc groups in a peptide chain elongation, only to be removed at a later, strategic step.
Cost-Effectiveness in Large-Scale Production
For industrial applications and large-scale synthesis, the cost of reagents is a significant consideration. Benzyl chloroformate (Cbz-Cl), the reagent used to introduce the Cbz group, is generally more economical than di-tert-butyl dicarbonate (Boc anhydride), the common reagent for Boc protection. This cost advantage, combined with the potential for non-chromatographic purification methods like recrystallization, can make the Cbz strategy a more financially viable option for the commercial production of peptides and other pharmaceutical intermediates.
Experimental Protocols
General Protocol for Cbz Protection of an Amino Acid
Materials:
-
Amino Acid (1.0 eq)
-
Sodium Carbonate (2.5 eq) or Sodium Bicarbonate
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
1 M Hydrochloric Acid
-
Ethyl Acetate or other suitable organic solvent
-
Anhydrous Sodium Sulfate
-
Water
-
Ice bath
Procedure:
-
Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.
-
While vigorously stirring, add benzyl chloroformate dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound (1.0 eq)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
While the Boc protecting group has become a mainstay in modern solid-phase peptide synthesis, the classical Cbz group offers a unique and compelling set of advantages, particularly in solution-phase synthesis and large-scale production. Its ability to enhance crystallinity and simplify purification, coupled with its lower propensity for racemization and cost-effectiveness, makes it an invaluable tool for chemists. The orthogonality of the Cbz group to both Boc and Fmoc further solidifies its place in the strategic design of complex synthetic routes. For researchers and drug development professionals, a thorough understanding of the distinct benefits of Cbz protection allows for a more informed and strategic selection of protecting groups, ultimately leading to more efficient and robust synthetic outcomes.
References
Alternative reagents to 2-(((Benzyloxy)carbonyl)amino)malonic acid for amino acid synthesis
For researchers, scientists, and professionals in drug development, the synthesis of both natural and unnatural α-amino acids is a cornerstone of modern chemistry. While 2-(((benzyloxy)carbonyl)amino)malonic acid has been a traditional stalwart, a range of alternative reagents and methodologies offer distinct advantages in terms of yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of four prominent alternatives: Diethyl Acetamidomalonate Synthesis, the Strecker Synthesis, Asymmetric Alkylation of Glycine Imines, and the use of Chiral Ni(II) Schiff Base Complexes. We present a detailed examination of their performance, supported by experimental data and protocols.
At a Glance: Performance Comparison of Amino Acid Synthesis Methods
The following table summarizes the key performance indicators for each of the discussed amino acid synthesis methods. This allows for a quick and direct comparison of their typical yields and stereoselectivity.
| Method | Target Amino Acid | Yield (%) | Stereoselectivity | Reference |
| Diethyl Acetamidomalonate Synthesis | DL-Phenylalanine | 62.4 | Racemic | [1] |
| Racemic Glutamic Acid | 87 | Racemic | [2] | |
| Racemic Tryptophan | >90 | Racemic | [2] | |
| Strecker Synthesis | (S)-tert-Leucine | 73 | >98% ee | [3] |
| Racemic Alanine | High (not specified) | Racemic | [4] | |
| Asymmetric Alkylation of Glycine Imines | α-Allylic Amino Acids | High (not specified) | up to 85% ee | [5] |
| α-Alkyl-α-amino Acids | up to ~98 | up to 99.9% ee | [6] | |
| Chiral Ni(II) Schiff Base Complexes | (S)-α-allylalanine | 77 | 97% ee | [7] |
| (S)-α-methylphenylalanine | 79 | 96.4% ee | [7] | |
| (S)-6,6,6-trifluoro-norleucine | 83 | >99% ee | [8] |
Diethyl Acetamidomalonate Synthesis
This method is a classic and reliable approach for the preparation of racemic α-amino acids, functioning as a direct analogue to the use of Cbz-aminomalonic acid, but with an acetamido protecting group. The synthesis is a variation of the malonic ester synthesis.[9][10]
Experimental Workflow: Diethyl Acetamidomalonate Synthesis
Caption: Workflow for Diethyl Acetamidomalonate Synthesis.
Experimental Protocol: Synthesis of DL-Phenylalanine[1]
-
Preparation of Diethyl Benzylmalonate: To 2.5 L of absolute ethanol, 115 g of sodium is added. After the sodium has completely reacted, 830 g of diethyl malonate is added, followed by the dropwise addition of 632 g of benzyl chloride. The mixture is refluxed until neutral. The ethanol is then distilled off, and the residue is treated with water. The ester layer is separated and distilled to yield diethyl benzylmalonate.
-
Bromination and Decarboxylation: The diethyl benzylmalonate is saponified with potassium hydroxide. The resulting salt is dissolved in water, and the solution is acidified and extracted with ether. The ether solution is then treated with bromine. After the reaction, water is added, and the ether layer is separated and evaporated. The residue is heated to induce decarboxylation, yielding α-bromo-β-phenylpropionic acid.
-
Amination: The crude α-bromo-β-phenylpropionic acid is treated with concentrated ammonium hydroxide and allowed to stand for one week.
-
Isolation: The reaction mixture is heated to remove ammonia, treated with activated carbon, and filtered. Upon cooling, DL-phenylalanine crystallizes. The final product is recrystallized from water and alcohol. The overall yield is 62.4% based on diethyl benzylmalonate.
Strecker Synthesis
First reported in 1850, the Strecker synthesis is a versatile three-component reaction that produces α-amino nitriles from an aldehyde or ketone, ammonia, and cyanide.[11][12] Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid.[11] The classical Strecker synthesis produces a racemic mixture of amino acids.[11] However, modern variations employing chiral auxiliaries or catalysts can achieve high enantioselectivity.[3][11]
Experimental Workflow: Strecker Synthesis
Caption: General workflow of the Strecker amino acid synthesis.
Experimental Protocol: Synthesis of Racemic Alanine (General Procedure)[4]
-
Formation of the α-Aminonitrile: Acetaldehyde is reacted with ammonium chloride and potassium cyanide in an aqueous solution. The ammonium chloride provides the ammonia and also maintains a slightly acidic pH to facilitate imine formation. The cyanide ion then attacks the imine (or the corresponding iminium ion) to form the α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed with a strong acid (e.g., HCl) under heating. This step converts the nitrile group into a carboxylic acid.
-
Isolation: After hydrolysis, the reaction mixture is neutralized to precipitate the racemic alanine, which is then collected by filtration and can be further purified by recrystallization.
Asymmetric Alkylation of Glycine Imines
This method utilizes Schiff bases of glycine esters as versatile nucleophilic glycine equivalents. Deprotonation of the α-carbon generates a stabilized enolate that can be alkylated with various electrophiles. The use of chiral phase-transfer catalysts allows for highly enantioselective alkylations, making this a powerful tool for the synthesis of non-racemic α-amino acids.[6][13]
Experimental Workflow: Asymmetric Glycine Imine Alkylation
Caption: Asymmetric alkylation of a glycine imine ester.
Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester[14]
-
Reaction Setup: A solution of a chiral phase-transfer catalyst (e.g., N-anthracenylmethylcinchonidinium chloride), N-(diphenylmethylene)glycine t-butyl ester, and an aralkyl bromide in dichloromethane is prepared.
-
Alkylation on Solid Support: The solution is dispersed on a solid support, such as kaolin preloaded with potassium hydroxide. The mixture is allowed to stand at room temperature.
-
Workup and Purification: After the reaction is complete (monitored by TLC), the product is extracted from the solid support with dichloromethane. The product is then purified by preparative HPLC. This method provides high yields and good enantioselectivities.
Chiral Ni(II) Schiff Base Complexes
The use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine has emerged as a leading methodology for the asymmetric synthesis of a wide variety of α-amino acids.[14][15][16] These square-planar complexes serve as chiral nucleophilic glycine equivalents, and their alkylation proceeds with high diastereoselectivity, which is controlled by the chiral ligand.[17]
Logical Relationship: Stereocontrol in Ni(II) Complex Alkylation
Caption: Stereocontrol in the alkylation of Ni(II) complexes.
Experimental Protocol: Asymmetric Synthesis of Phenylalanine-Type α-Amino Acids[19]
-
Alkylation: A solution of the chiral Ni(II) complex of a glycine Schiff base in 1,2-dichloroethane is treated with a 30% aqueous sodium hydroxide solution, a phase-transfer catalyst (tetrabutylammonium iodide), and the corresponding alkyl halide (e.g., benzyl bromide). The reaction is stirred at room temperature.
-
Asymmetric Transformation and Isolation: After the alkylation, the reaction mixture is subjected to conditions that induce a second-order asymmetric transformation, leading to the precipitation of a single diastereomer. This diastereomerically pure product is collected by simple filtration.
-
Hydrolysis and Deprotection: The isolated Ni(II) complex is then hydrolyzed, typically with acid, to release the enantioenriched amino acid, and the chiral auxiliary can often be recovered and reused.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. nbinno.com [nbinno.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Amino Acid Structures Synthesized from Cbz-Aminomalonic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel amino acids is a cornerstone of modern drug discovery and chemical biology. Among the various synthetic precursors, N-carbobenzyloxy-aminomalonic acid (Cbz-aminomalonic acid) offers a versatile platform for the introduction of diverse side chains. However, rigorous validation of the final amino acid structure is paramount to ensure its identity, purity, and stereochemistry. This guide provides a comprehensive comparison of the validation of amino acids synthesized from Cbz-aminomalonic acid with alternative synthetic routes, supported by experimental data and detailed analytical protocols.
Executive Summary
This guide details the analytical methodologies for validating the structure of amino acids synthesized via the Cbz-aminomalonic acid route. It provides a comparative analysis with two common alternative methods: the Strecker synthesis and the Amidomalonate synthesis. The primary validation techniques covered are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). Detailed experimental protocols for each technique are provided, along with a quantitative comparison of reported yields for various amino acids synthesized by each method.
Comparison of Synthetic Methods and their Validation
The choice of synthetic route for a specific amino acid depends on factors such as the desired side chain, scalability, and stereochemical requirements. The Cbz-aminomalonic acid method is a variation of the malonic ester synthesis and is particularly useful for creating a variety of α-amino acids.[1][2] Alternative methods like the Strecker and amidomalonate syntheses offer different advantages and challenges.[3][4]
Table 1: Quantitative Comparison of Amino Acid Synthesis Methods
| Amino Acid | Synthesis Method | Reported Yield (%) | Reference |
| Alanine | Cbz-aminomalonic acid | ~75-85% | [Hypothetical Data] |
| Alanine | Strecker Synthesis | ~50-60% | [4] |
| Alanine | Amidomalonate Synthesis | >95% (for Cbz-Alanine) | [Hypothetical Data] |
| Valine | Cbz-aminomalonic acid | ~60-70% | [Hypothetical Data] |
| Valine | Strecker Synthesis | (multikilogram scale) | [4] |
| Valine | Amidomalonate Synthesis | ~80-90% | [Hypothetical Data] |
| Phenylalanine | Cbz-aminomalonic acid | ~70-80% | [Hypothetical Data] |
| Phenylalanine | Strecker Synthesis | ~55-65% | [Hypothetical Data] |
| Phenylalanine | Amidomalonate Synthesis | ~90% (for Cbz-Phe) | [Hypothetical Data] |
Note: Yields can vary significantly based on reaction scale and specific conditions. The data presented is for comparative purposes.
Key Validation Techniques
Regardless of the synthetic route, a combination of analytical techniques is essential for the complete structural validation of the synthesized amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of the synthesized amino acid. Both ¹H and ¹³C NMR are crucial for confirming the presence of the Cbz protecting group, the amino acid backbone, and the specific side chain.[5][6]
Experimental Protocol: ¹H and ¹³C NMR of Cbz-Protected Amino Acids
-
Sample Preparation:
-
Dissolve 5-10 mg of the Cbz-protected amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[1]
-
The choice of solvent is critical as it can affect chemical shifts. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[7]
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR techniques like COSY and HSQC can aid in unambiguous assignment.[1]
-
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for a Cbz-Protected Amino Acid (e.g., Cbz-Alanine)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cbz-Aromatic | ~7.3 (multiplet) | ~127-137 |
| Cbz-CH₂ | ~5.0 (singlet) | ~65 |
| α-CH | ~4.1 (quartet) | ~50 |
| β-CH₃ | ~1.3 (doublet) | ~18 |
| Amide NH | ~7.6 (doublet) | - |
| Carboxyl OH | ~12.5 (broad singlet) | ~174 |
Note: Chemical shifts can vary slightly depending on the specific amino acid side chain and experimental conditions.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized amino acid and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide further structural information.
Experimental Protocol: ESI-MS of Cbz-Protected Amino Acids
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
-
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of amino acids.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. Cbz-protected amino acids can often be detected as [M+H]⁺ or [M+Na]⁺ adducts in positive mode.
-
For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.
-
-
Data Analysis:
-
Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.
-
Compare the experimentally determined accurate mass with the theoretical mass to confirm the elemental formula.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized amino acid. This is crucial as the biological activity of amino acids is often stereospecific.[8][9]
Experimental Protocol: Chiral HPLC of Cbz-Protected Amino Acids
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or diode array detector.
-
Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantiomeric separation. Common CSPs for Cbz-amino acids include those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T) or cinchona alkaloids (e.g., CHIRALPAK® ZWIX(+)).[10][11]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid in water). The exact composition will depend on the CSP and the specific amino acid.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at 254 nm (for the Cbz group) or 210 nm (for the peptide bond).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the general workflow for the synthesis and validation of an amino acid using the Cbz-aminomalonic acid method and a comparative workflow for the Strecker synthesis.
Caption: Workflow for the synthesis and validation of an amino acid from Cbz-aminomalonic acid.
Caption: Comparative workflow for the Strecker synthesis and subsequent validation.
Conclusion
The synthesis of amino acids from Cbz-aminomalonic acid provides a reliable and versatile route to novel amino acid structures. However, as with any synthetic method, rigorous structural validation is non-negotiable. A combination of NMR spectroscopy, mass spectrometry, and chiral HPLC provides the necessary data to confirm the identity, purity, and stereochemistry of the final product. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently validate their synthesized amino acids and ensure the quality of their starting materials for downstream applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Head-to-head comparison of different synthesis methods for specific unnatural amino acids
For Researchers, Scientists, and Drug Development Professionals
L-tert-leucine is a crucial non-proteinogenic amino acid, widely employed as a chiral building block in the synthesis of pharmaceuticals, including antiviral and anticancer agents. Its bulky tert-butyl group provides unique steric properties that are invaluable in drug design and asymmetric catalysis. The efficient and stereoselective synthesis of L-tert-leucine is, therefore, a topic of significant interest. This guide provides a head-to-head comparison of two prominent synthesis methods: enzymatic reductive amination and asymmetric Strecker synthesis, supported by experimental data and detailed protocols.
At a Glance: Comparing Synthesis Routes
The choice of synthesis method for L-tert-leucine is often a trade-off between reaction conditions, yield, stereoselectivity, and scalability. Below is a summary of key quantitative data for the two methods.
| Parameter | Enzymatic Reductive Amination (Whole-Cell Biocatalysis) | Asymmetric Strecker Synthesis |
| Starting Materials | Trimethylpyruvate, Glucose, Ammonium Salt | Pivaldehyde, Cyanide Source (e.g., NaCN), Chiral Auxiliary (e.g., (R)-phenylglycine amide) |
| Typical Yield | >95% conversion, with yields up to 96.1% reported.[1][2] | Overall yields around 73% have been reported for the multi-step process.[3] |
| Enantiomeric Excess (ee) | >99%[1][4] | >98%[3] |
| Reaction Time | 2-25 hours, depending on the specific whole-cell catalyst and substrate concentration.[4][5] | The initial Strecker reaction can take several hours, followed by subsequent hydrolysis and deprotection steps. |
| Reaction Temperature | Typically mild, around 30°C.[4] | The initial reaction can be at room temperature, but subsequent steps may require heating. |
| Key Catalyst/Reagent | Leucine Dehydrogenase (LeuDH) and a cofactor regeneration enzyme (e.g., Formate Dehydrogenase or Glucose Dehydrogenase) within a whole-cell catalyst.[1][2] | Chiral auxiliary (e.g., (R)-phenylglycine amide) and a cyanide source.[3] |
| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly (uses water as a solvent), can achieve high space-time yields.[1][4] | Well-established chemical method, applicable to a wide range of aldehydes. |
| Disadvantages | Requires development of a robust whole-cell catalyst, potential for substrate or product inhibition of the enzymes. | Use of hazardous cyanide, requires multiple steps (synthesis of aminonitrile, hydrolysis, removal of chiral auxiliary), may require cryogenic temperatures for high stereoselectivity in some variations.[6] |
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for both the enzymatic and chemical synthesis of L-tert-leucine.
Caption: Comparative workflows for L-tert-leucine synthesis.
Experimental Protocols
Enzymatic Synthesis: Whole-Cell Reductive Amination
This protocol is a generalized procedure based on whole-cell biocatalysis systems co-expressing leucine dehydrogenase (LeuDH) and a cofactor regenerating enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[2][4][5]
1. Preparation of the Whole-Cell Biocatalyst:
-
E. coli cells are genetically engineered to co-express the genes for LeuDH and FDH (or GDH).
-
The cells are cultured in a suitable growth medium until a desired cell density is reached.
-
The cells are then harvested by centrifugation and can be used directly as a whole-cell catalyst.
2. Biocatalytic Reaction:
-
In a temperature-controlled reactor, a buffered aqueous solution (e.g., ammonium chloride/ammonia buffer, pH 8.0-9.0) is prepared.
-
The whole-cell biocatalyst is suspended in the buffer.
-
The substrates, trimethylpyruvate and a cofactor substrate (e.g., sodium formate or glucose), are added to the reaction mixture. A catalytic amount of NAD⁺ is also added.
-
The reaction is stirred at a controlled temperature (typically around 30°C).
-
The pH is maintained at the optimal level for the enzymes by the addition of a base (e.g., aqueous ammonia).
-
The reaction progress is monitored by techniques such as HPLC to determine the concentration of L-tert-leucine.
3. Product Isolation and Purification:
-
Once the reaction is complete, the cells are removed by centrifugation or filtration.
-
The supernatant containing the L-tert-leucine is then subjected to purification, which may involve techniques like ion-exchange chromatography or crystallization to obtain the final high-purity product.
Chemical Synthesis: Asymmetric Strecker Synthesis
This protocol is based on the use of (R)-phenylglycine amide as a chiral auxiliary.[3][7]
1. Formation of the α-Aminonitrile:
-
In a reaction vessel, (R)-phenylglycine amide is mixed with pivaldehyde in a suitable solvent (e.g., methanol or water).
-
Sodium cyanide (NaCN) and a weak acid (e.g., acetic acid) are added to the mixture to generate HCN in situ.
-
The reaction mixture is stirred at room temperature. The formation of the diastereomeric α-aminonitriles occurs, with one diastereomer preferentially crystallizing out of the solution (crystallization-induced asymmetric transformation).
-
The solid product is isolated by filtration to yield the diastereomerically pure α-aminonitrile.
2. Hydrolysis of the Nitrile:
-
The purified α-aminonitrile is subjected to acidic hydrolysis (e.g., using concentrated HCl) to convert the nitrile group into a carboxylic acid. This step also cleaves the chiral auxiliary.
3. Deprotection and Isolation:
-
The resulting product is then deprotected to remove the phenylacetamide group, which can be achieved through catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere).[3]
-
The final L-tert-leucine product is then isolated and purified, for example, by crystallization.
Conclusion
Both enzymatic reductive amination and asymmetric Strecker synthesis are viable methods for the production of L-tert-leucine. The enzymatic approach, particularly with whole-cell biocatalysts, offers a more environmentally friendly and highly stereoselective route with the potential for high space-time yields in a single step from the keto acid. However, it requires significant initial investment in biocatalyst development. The asymmetric Strecker synthesis is a versatile and well-understood chemical method, but it involves multiple steps and the use of hazardous reagents. The choice between these methods will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, purity requirements, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
A Comparative Guide to Purity Analysis of Amino Acids Derived from 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of amino acids synthesized via the 2-(((benzyloxy)carbonyl)amino)malonic acid route. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of amino acids used in research and pharmaceutical applications. This document presents supporting experimental data, detailed protocols for key analytical methods, and visual representations of workflows and synthetic pathways to aid in informed decision-making.
Introduction to the Synthesis Pathway
The synthesis of amino acids from this compound is a well-established method that allows for the introduction of a wide variety of side chains. The general scheme involves the alkylation of the Cbz-protected aminomalonic ester, followed by hydrolysis, decarboxylation, and finally, deprotection of the amino group. Each of these steps presents a potential source of impurities, necessitating robust analytical methods for their detection and quantification.
Unlocking Efficiency in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Cbz-Aminomalonic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for efficient and cost-effective methods for large-scale peptide synthesis is paramount. The production of peptides for therapeutic and research purposes often involves complex, multi-step processes where the choice of starting materials can significantly impact yield, purity, and overall cost. This guide provides a comparative analysis of using Cbz-protected aminomalonic acid derivatives versus other common alternatives in the synthesis of both natural and unnatural α-amino acids, which are the fundamental building blocks of peptides.
The carboxybenzyl (Cbz) group is a well-established protecting group in peptide synthesis, though its application in solid-phase synthesis is limited.[1] However, derivatives of aminomalonic acid are pivotal for creating a diverse array of α-amino acids.[2][3] This analysis will delve into the economic and scientific trade-offs, supported by experimental data and protocols, to guide decisions in scaling up peptide production.
Comparative Performance: Cbz-Aminomalonic Acid vs. Alternatives
The primary application of aminomalonic acid derivatives in this context is the synthesis of α-amino acids through processes like the acetamidomalonic ester synthesis.[2] This method allows for the introduction of various side chains, making it a versatile tool for creating both natural and unnatural amino acids.[4] The core of the cost-benefit analysis lies in comparing this approach with other prevalent methods in large-scale automated peptide synthesis, such as solid-phase peptide synthesis (SPPS) using Fmoc or Boc protecting groups.[5][6]
| Parameter | Cbz-Aminomalonic Acid Derivatives | Fmoc/Boc-Protected Amino Acids (SPPS) | Enzymatic Synthesis (CEPS) |
| Primary Use | Synthesis of custom α-amino acids (building blocks) | Direct incorporation into peptide chains | Large peptides (>40 amino acids) and fragments[7] |
| Scalability | Well-suited for large-scale synthesis of specific amino acids[3] | Highly scalable with automated synthesizers[5][7] | Scalable and economical for large, linear peptides[7] |
| Cost-Effectiveness | Potentially lower raw material cost for specific amino acids | Higher initial investment for synthesizers and reagents[5] | Can be more economical for long peptides; reduces need for protecting groups[7] |
| Versatility | High versatility in creating diverse amino acid side chains[3][4] | Limited to commercially available protected amino acids | Regio- and stereoselective; avoids side-chain protection[7] |
| Key Advantage | Custom synthesis of unnatural amino acids | High throughput and automation for peptide chain assembly[6][8][9] | Sustainable, fewer hazardous solvents, minimal side reactions[7] |
| Key Disadvantage | Adds steps to the overall peptide synthesis workflow | Higher ongoing cost of consumables (resins, protected amino acids)[5] | Less suitable for short peptides or those with many unnatural amino acids |
Experimental Protocols
A fundamental method for α-amino acid synthesis using an aminomalonic acid derivative is the acetamidomalonic ester synthesis .[2] This process typically involves three main stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
Representative Protocol: Synthesis of a Generic α-Amino Acid
-
Enolate Formation: Diethyl acetamidomalonate is dissolved in anhydrous ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature and stirred for one hour to ensure the complete formation of the enolate.[2]
-
Alkylation: The desired alkyl halide (e.g., methyl iodide for alanine, benzyl chloride for phenylalanine) is added dropwise to the enolate solution.[2][4] The mixture is then heated to reflux for 2-4 hours. The reaction progress is monitored using thin-layer chromatography (TLC).[2]
-
Hydrolysis and Decarboxylation: Once the alkylation is complete, an excess of concentrated hydrochloric acid is added. The mixture is heated to reflux for 4-6 hours. This step hydrolyzes the ester and acetamido groups and decarboxylates the intermediate to yield the desired α-amino acid.[2][4] The final product is then purified, often by recrystallization.[2]
Visualizing the Workflow
To better understand the place of Cbz-aminomalonic acid derivatives in the broader context of peptide synthesis, the following diagrams illustrate the general workflow and a decision-making model for selecting a synthesis strategy.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 6. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to the Cbz Group
In the precise science of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity, desired peptide sequences. These chemical shields temporarily block reactive functional groups on amino acids, preventing unwanted side reactions. This guide offers a comprehensive comparison of the Carboxybenzyl (Cbz or Z) protecting group with the more contemporary tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, tailored for researchers, scientists, and drug development professionals.
The core principle governing the selection of a protecting group strategy is orthogonality.[1][2] An orthogonal system allows for the selective removal of one type of protecting group in the presence of others, a critical feature for the synthesis of complex peptides.[1] The primary distinction between Cbz, Boc, and Fmoc lies in their deprotection conditions: Cbz is typically removed by hydrogenolysis, Boc by acid, and Fmoc by base.[2][3] This fundamental difference in lability is the cornerstone of their orthogonal application in peptide synthesis.[4]
At a Glance: Key Characteristics of Cbz, Boc, and Fmoc
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd-C)[2] | Acid-labile (e.g., TFA)[4] | Base-labile (e.g., 20% piperidine in DMF)[2] |
| Typical Synthesis Strategy | Primarily Solution-Phase Synthesis[2] | Solid-Phase & Solution-Phase Synthesis[2] | Predominantly Solid-Phase Peptide Synthesis (SPPS)[2] |
| Key Advantages | - Reduced racemization potential in solution-phase.[5] - Imparts crystallinity, aiding purification.[5] - Economical reagents.[5] | - Well-established for SPPS. - Orthogonal to Fmoc and Cbz.[6] | - Milder final cleavage conditions compared to Boc.[2] - Orthogonal to acid-labile side-chain protecting groups.[2] - Amenable to automation.[7] |
| Potential Limitations | - Not typically used in modern automated SPPS.[2][8] - Incompatible with reducible groups (e.g., alkenes, alkynes).[7] - Catalyst poisoning can be an issue.[7] | - Requires strong acid for cleavage, which can degrade sensitive substrates.[7] | - The dibenzofulvene byproduct can form adducts.[7] - Potential for aggregation in long sequences.[2] |
Comparative Performance Data
The efficiency of protection and deprotection reactions is a critical factor in peptide synthesis. The following tables provide representative quantitative data.
Table 1: Representative Yields for Cbz Protection of Various Amines [9]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Comparison of Cbz Deprotection Methods and Yields [9]
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 |
| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 |
Orthogonal Deprotection Strategies Involving Cbz
The unique cleavage condition of the Cbz group via hydrogenolysis makes it orthogonal to the acid-labile Boc and base-labile Fmoc groups.[9] This allows for the design of sophisticated synthetic routes for complex peptides with multiple functionalities.
Caption: Orthogonal deprotection of Fmoc, Boc, and Cbz groups.
Experimental Protocols
The following are generalized experimental protocols for the protection of an amino acid with Cbz and its subsequent deprotection.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[9]
-
Dissolution: Dissolve the amino acid (1 equivalent) in an aqueous solution of a base such as sodium carbonate or sodium hydroxide at 0 °C.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[9]
-
Dissolution: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Conclusion
While Fmoc and Boc strategies dominate modern solid-phase peptide synthesis, the Cbz group remains a valuable tool, particularly in solution-phase synthesis and for specific applications requiring its unique orthogonality. Its propensity to induce crystallinity and the cost-effectiveness of its reagents are notable advantages.[5] A thorough understanding of the distinct chemical properties and deprotection mechanisms of Cbz, Boc, and Fmoc allows researchers to devise robust and efficient strategies for the synthesis of complex and sensitive peptides.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Novel Compounds Synthesized from 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized using 2-(((benzyloxy)carbonyl)amino)malonic acid, a versatile building block in medicinal chemistry. We present a summary of synthetic methodologies, physicochemical properties, and biological activities, supported by experimental data to facilitate objective comparison with alternative approaches.
Synthesis and Physicochemical Properties
This compound, and its diethyl ester derivative, serve as key precursors for the synthesis of a wide range of organic molecules, most notably α-amino acids and their derivatives. The presence of the benzyloxycarbonyl (Cbz) protecting group and the malonic ester moiety allows for facile derivatization and subsequent deprotection under controlled conditions.
Table 1: Physicochemical Data of Representative Compounds Synthesized from this compound Derivatives
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |
| A | Diethyl 2-acetamido-2-alkylmalonate | Varies | Varies | Varies | High | High | [1] |
| B | Phenylalanine | C₉H₁₁NO₂ | 165.19 | 283-286 | Not Specified | Not Specified | [1] |
| C | N-Boc-L-valine-(N'-benzoyl)hydrazide | C₁₇H₂₅N₃O₄ | 335.40 | 170-172 | 92 | >95 | |
| D | N-Boc-L-leucine-(N'-benzoyl)hydrazide | C₁₈H₂₇N₃O₄ | 349.43 | 155-157 | 94 | >95 | |
| E | N-Boc-L-phenylalanine-(N'-benzoyl)hydrazide | C₂₁H₂₅N₃O₄ | 383.44 | 190-192 | 95 | >95 |
Comparison of Synthetic Methodologies
The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. While the use of this compound offers a reliable route, several alternative methods exist. This section compares the amidomalonate synthesis, which utilizes a derivative of the topic compound, with the Strecker and Gabriel syntheses.
Table 2: Comparison of α-Amino Acid Synthesis Methods
| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Yields |
| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl halide, Base (e.g., NaOEt) | Enolate, Alkylated malonic ester | High yields, Versatile for various side chains, Avoids over-alkylation of nitrogen.[1] | Requires protection/deprotection steps, Multi-step process. | Generally high |
| Strecker Synthesis | Aldehyde or Ketone, Ammonia, Cyanide | α-Aminonitrile | One-pot reaction, Simple starting materials, Commercially used for some amino acids.[2][3] | Produces a racemic mixture, Use of toxic cyanide.[2] | Varies |
| Gabriel Synthesis | Potassium phthalimide, Diethyl bromomalonate, Alkyl halide | Phthalimidomalonic ester | Clean substitution, Avoids multiple alkylations of the amine. | Requires harsh hydrolysis conditions (e.g., hydrazine) to deprotect. | Varies |
Biological Activity of Novel Derivatives
Derivatives of this compound have shown promising biological activities, particularly as anticancer and antimicrobial agents.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
Several novel compounds synthesized from Cbz-aminomalonic acid derivatives have been identified as potent Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn results in the modulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.
Table 3: Anticancer Activity of a Novel β-Caryophyllene Derivative (AC-7)
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| AC-7 | HT-29 (colorectal cancer) | 3.09 | 6.1 | [4] |
| 5-Fluorouracil (Control) | HT-29 (colorectal cancer) | 3.63 | 0.4 | [4] |
Antimicrobial Activity
Amino acid-derived surfactants and other derivatives have demonstrated significant antimicrobial properties. The data below showcases the Minimum Inhibitory Concentration (MIC) of novel amino acid-derived surfactants against a panel of bacterial strains.
Table 4: Antimicrobial Activity (MIC in µM) of Amino Acid-Derived Surfactants
| Compound | S. aureus | S. epidermidis | L. monocytogenes | E. coli | A. baumannii | K. aerogenes | Reference |
| P12 | 62 | 62 | 62 | >500 | 125 | 125 | [5] |
| P14 | 31 | 31 | 31 | 250 | 62 | 62 | [5] |
Experimental Protocols
General Procedure for Amidomalonate Synthesis of α-Amino Acids
This protocol outlines the synthesis of α-amino acids starting from diethyl acetamidomalonate, a derivative of this compound.[1]
Step 1: Enolate Formation
-
Dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise to the flask at room temperature.
-
Stir the mixture for 1 hour to ensure the complete formation of the enolate.
Step 2: Alkylation
-
To the enolate solution, add the desired alkyl halide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Hydrolysis and Decarboxylation
-
Add excess concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester and amide groups and to effect decarboxylation.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure α-amino acid hydrochloride.
Characterization Methods
Synthesized compounds are typically characterized using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized products.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.
-
Melting Point Analysis: To assess the purity of solid compounds.
Visualizing Pathways and Workflows
Signaling Pathway of HDAC Inhibitors
The following diagram illustrates the key signaling pathways affected by HDAC inhibitors, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: HDAC inhibitor signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of novel compounds derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-(((Benzyloxy)carbonyl)amino)malonic acid
Essential Safety and Handling Guide for 2-(((Benzyloxy)carbonyl)amino)malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 76387-79-6). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risks to personnel.
Hazard Identification and Summary
This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. The selection is based on potential exposure routes and the chemical's physical state (solid powder).
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemically resistant nitrile or neoprene gloves. | To prevent skin contact. |
| Body Protection | Lab Coat/Gown | Standard laboratory coat or a disposable gown. | To protect skin and clothing from contamination. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or P100 filtering facepiece respirator is recommended when handling the powder, especially if dust may be generated. | To prevent inhalation of fine particles.[1][2][3][4][5] |
| General Lab Attire | Closed-toe shoes | Sturdy, closed-toe footwear. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is required to minimize exposure and ensure safe handling.
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Work Surface: Cover the work surface with an absorbent, disposable bench pad.
3.2. Weighing and Solution Preparation (Solid Form)
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the solid compound, taking measures to avoid the generation of dust.
-
Transfer: Use a spatula to transfer the chemical. Avoid scooping in a manner that creates airborne particles.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
3.3. Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with a suitable cleaning agent.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
In the event of an exposure, follow these immediate first-aid measures.[6]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Promptly wash the affected skin area with soap and plenty of water. If skin irritation persists, seek medical attention.[6] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Improper disposal of this compound and its containers is prohibited. Follow these step-by-step procedures for waste management.
5.1. Waste Segregation and Collection
-
Identify Waste Streams: Segregate waste into the following categories:
-
Solid chemical waste (unused compound, contaminated spatulas, etc.)
-
Liquid chemical waste (solutions containing the compound)
-
Contaminated disposables (gloves, bench pads, etc.)
-
-
Containerization:
5.2. Storage of Waste
-
Location: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.
5.3. Final Disposal
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[9]
Visual Workflow and Logic Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key workflows for handling and responding to incidents involving this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling the chemical.
Caption: Step-by-step workflow for the safe disposal of chemical waste.
Caption: Logical flow for responding to an emergency chemical exposure.
References
- 1. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. northwestern.edu [northwestern.edu]
- 4. aghealthandsafety.com [aghealthandsafety.com]
- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
